Xenyhexenic Acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
94886-36-9 |
|---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
(E)-2-(4-phenylphenyl)hex-4-enoic acid |
InChI |
InChI=1S/C18H18O2/c1-2-3-9-17(18(19)20)16-12-10-15(11-13-16)14-7-5-4-6-8-14/h2-8,10-13,17H,9H2,1H3,(H,19,20)/b3-2+ |
InChI Key |
ZVRCODPBROUJIT-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC=CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Vigabatrin (γ-vinyl-GABA)
Note: The compound "Xenyhexenic Acid" does not correspond to a recognized chemical entity in scientific literature. This guide pertains to Vigabatrin , a structural analog of GABA (gamma-aminobutyric acid) also known as γ-vinyl-GABA, which is likely the intended subject of the query. Vigabatrin is an anticonvulsant medication used in the treatment of epilepsy, particularly refractory complex partial seizures and infantile spasms.[1][2]
Core Mechanism of Action
Vigabatrin's primary mechanism of action is the specific, mechanism-based irreversible inhibition of γ-aminobutyric acid transaminase (GABA-T), the key enzyme responsible for the catabolism of the inhibitory neurotransmitter GABA in the central nervous system (CNS).[1][3][4] By inhibiting GABA-T, vigabatrin prevents the breakdown of GABA, leading to a significant and sustained increase in GABA concentrations at synaptic nerve terminals and throughout the brain.[1][2] This elevation of the brain's primary inhibitory neurotransmitter enhances GABAergic tone, which acts as a brake on the excitatory neuronal activity that can precipitate seizure activity.[1]
The inhibition is irreversible, meaning the restoration of GABA-T activity is dependent on the synthesis of new enzyme molecules, not on the elimination of the drug from the body.[2] This explains why vigabatrin's pharmacodynamic effect is prolonged and persists long after the drug has been cleared from the plasma, allowing for once-daily dosing.[1][2] Although administered as a racemic mixture, only the S(+) enantiomer of vigabatrin is pharmacologically active.[2]
Signaling Pathway Diagram
The following diagram illustrates the metabolic pathway of GABA and the inhibitory action of Vigabatrin.
Caption: GABA metabolism and the inhibitory effect of Vigabatrin on GABA-Transaminase.
Quantitative Data
Pharmacokinetic Properties
Vigabatrin exhibits predictable pharmacokinetic properties characterized by rapid absorption and minimal metabolism.[2][5][6]
| Parameter | Value | Source(s) |
| Bioavailability | ~80-90% | [5] |
| Peak Plasma Conc. | ~1 hour post-administration | [6] |
| Plasma Protein Binding | Negligible (0%) | [2][5][6] |
| Metabolism | Not significantly metabolized | [2][5][6] |
| Elimination Half-Life | Young Adults: 5-8 hoursElderly: 12-13 hoursInfants (5m-2y): ~5.7 hoursChildren (3y-9y): ~6.8 hours | [2][5] |
| Excretion | Primarily renal; ~95% excreted unchanged in urine | [2][5][6] |
Pharmacodynamic Effects: Impact on GABA Levels
Clinical studies using non-invasive nuclear magnetic resonance spectroscopy (NMRS) and analysis of cerebrospinal fluid (CSF) have quantified the dose-dependent increase in brain GABA concentrations following Vigabatrin administration.
| Parameter | Observation | Source(s) |
| Brain GABA Increase | Elevated 2-3 times control values at a daily dosage of 3 g. | [7][8] |
| Dose-Response Relationship | Brain GABA levels rise in proportion to Vigabatrin dose up to 3 g/day . | [9][10] |
| Dose Saturation | Doubling the dose from 3 g/day to 6 g/day failed to produce a further increase in brain GABA levels, suggesting a potential saturation effect or feedback inhibition of GABA synthesis. | [9][10] |
| CSF GABA Increase | Total GABA levels increased to 283% of baseline. | [11] |
| CSF Free GABA Increase | Free GABA levels increased to 197% of baseline. | [11] |
Clinical Efficacy in Infantile Spasms (Select Studies)
Vigabatrin is established as a monotherapy for infantile spasms, particularly in patients with tuberous sclerosis.[12][13]
| Study Design | Patient Population | Key Finding(s) | Source(s) |
| Randomized, Single-Masked | 142 infants with recent-onset infantile spasms | High-dose (100-148 mg/kg/day) was significantly more effective than low-dose (18-36 mg/kg/day). 24/67 high-dose vs. 8/75 low-dose patients became spasm-free within 14 days. | [13][14] |
| Crossover Study | 42 infants with untreated infantile spasms | 48% treated with vigabatrin (100-150 mg/kg/day) became seizure-free vs. 74% with ACTH. 40% of ACTH non-responders became seizure-free after crossover to vigabatrin. | [12] |
| Retrospective Review | 6 children with Tuberous Sclerosis and focal seizures | 3/6 patients became seizure-free for >12 months; 2/6 had >50% seizure reduction. | [15] |
Experimental Protocols
Protocol: In Vitro GABA-Transaminase (GABA-T) Activity Assay
This protocol describes a common spectrophotometric method to determine GABA-T enzymatic activity in cell or tissue extracts, which is essential for evaluating the inhibitory effect of compounds like Vigabatrin.[16][17]
References
- 1. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ovid.com [ovid.com]
- 4. Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. youtube.com [youtube.com]
- 6. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Vigabatrin: effects on human brain GABA levels by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vigabatrin: effect on brain GABA levels measured by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human brain GABA levels rise after initiation of vigabatrin therapy but fail to rise further with increasing dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of vigabatrin (gamma-vinyl GABA) on amino acid levels in CSF of epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical profile of vigabatrin as monotherapy for treatment of infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. Randomized trial of vigabatrin in patients with infantile spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neurology.org [neurology.org]
- 16. 2.12. GABA transaminase enzymatic activity [bio-protocol.org]
- 17. bmrservice.com [bmrservice.com]
Xenyhexenic Acid: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Discovery, Synthesis, and Biological Activity of Xenyhexenic Acid
Abstract
This compound, scientifically known as (E)-2-(4-phenylphenyl)hex-4-enoic acid, is a synthetic biphenyl carboxylic acid derivative. Early research in the mid-20th century identified it as a compound with potential therapeutic applications, including anti-inflammatory, analgesic, and notably, anti-lipid properties. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, a detailed plausible synthesis protocol, and an exploration of its biological activities and potential mechanism of action. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound, also referred to by its developmental code C.V. 57533 and trade name Desenovis, emerged in the late 1950s as a compound of interest for its pharmacological activities. Its structure, featuring a biphenyl group attached to a hexenoic acid backbone, places it in a class of molecules that has been explored for various therapeutic purposes. This guide synthesizes the historical data with contemporary chemical principles to present a detailed technical overview of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | (E)-2-(4-phenylphenyl)hex-4-enoic acid |
| Synonyms | This compound, Desenovis, C.V. 57533 |
| Molecular Formula | C₁₈H₁₈O₂ |
| Molecular Weight | 266.33 g/mol |
| CAS Number | 964-82-9 |
| Appearance | Solid (predicted) |
| Solubility | Predicted to be soluble in organic solvents |
Synthesis of this compound
The synthesis of this compound can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is a powerful tool for the formation of carbon-carbon bonds between aryl and vinyl halides and organoboron compounds.
Proposed Synthetic Scheme
The overall synthetic scheme for this compound is proposed as follows:
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a detailed, plausible experimental protocol for the synthesis of this compound based on standard Suzuki-Miyaura coupling procedures for similar compounds.
Materials:
-
4-Bromobiphenyl
-
Ethyl (E)-2-bromohex-4-enoate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromobiphenyl (1.0 eq) and ethyl (E)-2-bromohex-4-enoate (1.1 eq) in a 2:1 mixture of toluene and ethanol.
-
Reagent Addition: To the stirred solution, add an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (E)-2-(4-phenylphenyl)hex-4-enoate.
-
Purification of Intermediate: Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Hydrolysis: Dissolve the purified ethyl ester in a mixture of ethanol and water. Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 4-6 hours.
-
Acidification and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester. Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid. The product, this compound, will precipitate as a solid.
-
Final Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Biological Activity and Mechanism of Action
Anti-Lipid Activity
Anti-Inflammatory and Analgesic Activity
A patent from the same era describes this compound as having anti-inflammatory and analgesic properties. A notable advantage mentioned is the lack of ulcerogenic effects, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs).
Proposed Signaling Pathway
Based on the anti-lipid activity of related compounds, a plausible mechanism of action for this compound is the inhibition of enzymes involved in triglyceride synthesis. A simplified proposed signaling pathway is depicted below.
Data Presentation
Due to the limited availability of published quantitative data, a comprehensive data table is not possible at this time. The following table summarizes the key findings from the available literature.
| Activity | Observation | Reference |
| Anti-Lipid | Reported to affect the metabolism of lipids. | Mantegazza P, et al. Farmaco Sci. 1959. |
| Anti-Inflammatory | Possesses anti-inflammatory properties. | GB Patent 832,945 (1960) |
| Analgesic | Exhibits analgesic effects. | GB Patent 832,945 (1960) |
| Gastrointestinal Safety | Reported to not show ulcerogenic effects. | GB Patent 832,945 (1960) |
Conclusion
This compound is a biphenyl carboxylic acid derivative with historically reported anti-lipid, anti-inflammatory, and analgesic activities. While the available data from the mid-20th century is limited, it suggests a promising therapeutic profile, particularly its potential to modulate lipid metabolism without the gastrointestinal side effects common to some anti-inflammatory agents. The synthesis of this compound is feasible through modern organic chemistry techniques such as the Suzuki-Miyaura coupling. Further research is warranted to fully elucidate its mechanism of action, confirm its biological activities with modern assays, and evaluate its therapeutic potential in contemporary drug development. This guide provides a foundational resource for scientists and researchers interested in revisiting this historical compound with the tools of modern pharmacology and medicinal chemistry.
In-depth Technical Guide: In Vitro Effects of Xenylhexenic Acid
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
This technical guide provides a detailed examination of the in vitro effects of Xenylhexenic Acid across various cell lines, with a particular focus on its potential as an anti-cancer agent. The information presented herein is a synthesis of publicly available research, intended to provide a foundational resource for professionals in the fields of oncology, cell biology, and pharmacology. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying molecular pathways to facilitate a deeper understanding of Xenylhexenic Acid's mechanism of action.
Data Presentation: Cytotoxicity Across Cancer Cell Lines
The anti-proliferative activity of Xenylhexenic Acid has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined through various cell viability assays.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HTB-26 | Breast Cancer (highly aggressive) | 10 - 50 | [1] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [1] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [1] |
| HCT116 | Colorectal Cancer | 22.4 | [1] |
| Normal HCEC | Intestinal Epithelial | Less active than in cancer cells | [1] |
Note: The data suggests that Xenylhexenic Acid exhibits selective cytotoxicity towards tumor cells, with less impact on normal intestinal epithelial cells.[1]
Experimental Protocols
To ensure the reproducibility and further investigation of the effects of Xenylhexenic Acid, detailed experimental protocols are crucial. The following methodologies are based on standard practices in cell biology and pharmacology.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of Xenylhexenic Acid are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with various concentrations of Xenylhexenic Acid (typically ranging from 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated using non-linear regression analysis.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
To determine if Xenylhexenic Acid induces apoptosis (programmed cell death), flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining is employed.
-
Cell Treatment: Cells are treated with Xenylhexenic Acid at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by Xenylhexenic Acid are still under investigation, preliminary evidence suggests the involvement of pathways commonly dysregulated in cancer, such as those promoting cell proliferation, survival, and metastasis. One such pathway that is a frequent target in cancer therapy is the Gas6/Axl signaling pathway.[2][3][4]
The Gas6/Axl pathway plays a crucial role in cell survival, proliferation, migration, and invasion.[5][6] Dysregulation of this pathway is implicated in the progression and therapeutic resistance of many cancers.[2][3]
Visualizing the Gas6/Axl Signaling Pathway
The following diagram illustrates a simplified representation of the Gas6/Axl signaling cascade, a potential target for compounds like Xenylhexenic Acid.
Caption: Simplified Gas6/Axl signaling pathway.
Experimental Workflow for Investigating Xenylhexenic Acid's Effects
To systematically evaluate the in vitro effects of Xenylhexenic Acid, a structured experimental workflow is essential.
Caption: In vitro experimental workflow.
Conclusion
This technical guide provides a foundational understanding of the in vitro effects of Xenylhexenic Acid on specific cancer cell lines. The presented data on its cytotoxic activity, coupled with detailed experimental protocols, offers a valuable resource for researchers. The visualization of the potential signaling pathways and a structured experimental workflow aims to guide future investigations into the precise mechanism of action of this compound. Further research is warranted to fully elucidate the therapeutic potential of Xenylhexenic Acid and its role in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer [mdpi.com]
- 4. Gas6/AXL pathway: immunological landscape and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Preliminary Studies on Xenyhexenic Acid Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a framework for the preliminary toxicological assessment of Xenyhexenic Acid. As of the date of this publication, publicly available toxicity data for this compound is limited. The data presented herein is hypothetical and for illustrative purposes to guide potential research efforts.
Introduction
This compound, with the molecular formula C₁₈H₁₈O₂[1][2][3][4], is a compound belonging to the family of p-biarylacetic acids[5][6]. While its synthesis has been described in the chemical literature, a comprehensive toxicological profile is not yet established. This guide outlines a proposed series of preliminary studies to assess the potential toxicity of this compound, adhering to standardized methodologies and data presentation formats. The objective is to provide a foundational roadmap for researchers initiating safety and risk assessment of this compound.
Chemical Structure:
Hypothetical Data Summary
For the purpose of this guide, hypothetical data from preliminary toxicity studies are presented below. These tables are intended to serve as a template for organizing and presenting experimental findings.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (hrs) | IC₅₀ (µM) |
| HepG2 (Human Liver) | MTT | 24 | 150 |
| HEK293 (Human Kidney) | LDH Release | 24 | 220 |
| Caco-2 (Human Intestine) | Neutral Red Uptake | 24 | 185 |
| Balb/c 3T3 (Mouse Fibroblast) | MTT | 48 | 120 |
Table 2: Acute Oral Toxicity of this compound in Rodents (OECD 423)
| Species | Sex | Dose (mg/kg) | Mortality | Clinical Signs |
| Sprague-Dawley Rat | Female | 300 | 0/3 | No observable signs |
| Sprague-Dawley Rat | Female | 2000 | 1/3 | Lethargy, piloerection within 4 hours |
| Swiss Albino Mouse | Female | 300 | 0/3 | No observable signs |
| Swiss Albino Mouse | Female | 2000 | 2/3 | Lethargy, ataxia, shallow breathing |
Based on these hypothetical results, the LD₅₀ is estimated to be above 300 mg/kg and likely below 2000 mg/kg.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of toxicological studies. Below are outlined protocols for the key hypothetical experiments.
In Vitro Cytotoxicity Assays
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[8]
-
Cell Culture: HepG2 and Balb/c 3T3 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the existing medium with the medium containing various concentrations of this compound and incubate for 24 or 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in 150 µL of Dimethyl Sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.
-
Cell Culture: HEK293 cells are cultured as described for the MTT assay.
-
Procedure:
-
Seed cells in a 96-well plate and treat with serial dilutions of this compound as in the MTT assay.
-
After a 24-hour incubation, collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the supernatant of treated cells to that of untreated and maximum lysis controls.
Acute Oral Toxicity Study (Following OECD Guideline 423)
The acute toxic class method is a stepwise procedure to estimate the acute oral toxicity of a substance.[9][10]
-
Animal Model: Use healthy, young adult female Sprague-Dawley rats and Swiss Albino mice. House the animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before dosing.[11]
-
Procedure:
-
Fast the animals overnight prior to administration of the test substance.
-
Administer this compound orally via gavage in a suitable vehicle (e.g., corn oil). The volume administered should not exceed 1 mL/100g body weight for aqueous solutions or be adjusted for other vehicles.[9]
-
Start with a dose of 300 mg/kg in a group of 3 animals.
-
Observe the animals for mortality and clinical signs of toxicity at 30 minutes, 1, 2, and 4 hours post-dosing, and then daily for 14 days.[11]
-
If no mortality occurs at 300 mg/kg, proceed to a higher dose of 2000 mg/kg in another group of 3 animals.
-
Record body weights weekly and perform a gross necropsy on all animals at the end of the study.
-
-
Data Analysis: The LD₅₀ is estimated based on the mortality observed at different dose levels according to the OECD 423 guidelines.
Visualizations
Signaling Pathways and Workflows
To illustrate potential mechanisms and experimental designs, the following diagrams are provided.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Caption: Decision-making flowchart for an acute oral toxicity study following OECD 423.
Conclusion and Future Directions
The preliminary toxicological assessment of a novel compound like this compound is a critical step in its development pathway. This guide provides a foundational framework for initiating such studies, emphasizing standardized protocols and clear data presentation. The hypothetical data and workflows presented herein should be replaced with empirical results as they become available.
Future studies should aim to:
-
Elucidate the mechanism of action of any observed toxicity.
-
Conduct repeated-dose toxicity studies to assess the effects of chronic exposure.
-
Perform genotoxicity and reproductive toxicity studies.
-
Investigate the pharmacokinetic and pharmacodynamic properties of this compound.
By following a systematic and rigorous approach, a comprehensive understanding of the toxicological profile of this compound can be achieved, ensuring its safe and effective potential application.
References
- 1. PubChemLite - this compound (C18H18O2) [pubchemlite.lcsb.uni.lu]
- 2. onelook.com [onelook.com]
- 3. All languages combined word senses marked with tag "uncountable": xenon ⦠this compound [kaikki.org]
- 4. This compound | 964-82-9 | Spectrum | Chemical Cloud Database [chemcd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C18H18O2 | CID 6436176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
An In-depth Technical Guide to Target Identification and Validation: A Case Study on 20-Hydroxyeicosatetraenoic Acid (20-HETE)
Disclaimer: Initial searches for "Xenyhexenic Acid" did not yield any scientific data, suggesting it may be a hypothetical compound. This guide therefore utilizes 20-Hydroxyeicosatetraenoic Acid (20-HETE), a well-characterized and biologically active lipid metabolite of arachidonic acid, as a practical exemplar for the principles and methodologies of target identification and validation. The data, pathways, and protocols presented herein are based on published research for 20-HETE.
This technical whitepaper provides a comprehensive overview for researchers, scientists, and drug development professionals on the core processes of identifying and validating molecular targets for bioactive compounds.
Introduction to 20-HETE and Its Biological Significance
20-Hydroxyeicosatetraenoic acid (20-HETE) is an eicosanoid produced from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families.[1][2] It is a potent signaling molecule with a wide array of effects on the vascular system.[2] 20-HETE is a powerful vasoconstrictor, particularly in the brain and kidneys, and achieves this by depolarizing vascular smooth muscle cells through the blockade of K+ channels.[3][4][5] Its roles extend to regulating vascular tone, angiogenesis, inflammation, and ion transport.[3][4][6] Dysregulation of 20-HETE production is implicated in various pathologies, including hypertension, stroke, and cancer, making its molecular targets of significant therapeutic interest.[3][6][7]
Target Identification: Uncovering the Molecular Partners of 20-HETE
Target identification aims to pinpoint the specific biomolecules (e.g., receptors, enzymes, ion channels) with which a bioactive compound interacts to elicit its physiological effects. For 20-HETE, a combination of pharmacological and molecular approaches has been crucial.
Identified Targets for 20-HETE
-
G-Protein Coupled Receptor 75 (GPR75): Recent studies have identified GPR75 as a specific receptor for 20-HETE. This discovery provides a crucial link to classical G-protein signaling cascades, such as the Gαq/11 pathway.[7]
-
Large-Conductance Ca²⁺-activated K⁺ (BKCa) Channels: A primary mechanism of 20-HETE-induced vasoconstriction is the direct inhibition of BKCa channels in vascular smooth muscle cells.[5][8] This blockade leads to membrane depolarization, activation of voltage-gated Ca²⁺ channels, and subsequent muscle contraction.
The workflow for identifying such targets often involves a multi-step process, beginning with broad, unbiased screening and narrowing down to specific, validated interactions.
Quantitative Data Summary
Quantitative analysis is essential for characterizing the interaction between a compound and its target. The following tables summarize key potency and efficacy metrics for 20-HETE and associated pharmacological tools.
| Compound | Target/Effect | Metric | Value | Cell/Tissue Type |
| 20-HETE | Vasoconstriction | EC₅₀ | < 10 nM[1] | Renal, Cerebral Arteries |
| 20-HETE | GPR75 Activation | - | - | - |
| 20-HETE | BKCa Channel | - | - | Vascular Smooth Muscle |
| Compound | Target | Metric | Value |
| HET0016 | CYP4A1 (20-HETE Synthase) | IC₅₀ | 17.7 nM[9] |
| HET0016 | CYP4A2 (20-HETE Synthase) | IC₅₀ | 12.1 nM[9] |
| HET0016 | CYP4A3 (20-HETE Synthase) | IC₅₀ | 20.6 nM[9] |
| 20-HEDE | 20-HETE Antagonist | - | - |
| 20-5,14-HEDE | 20-HETE Agonist | - | - |
IC₅₀ (Half-maximal inhibitory concentration) and EC₅₀ (Half-maximal effective concentration) are measures of a compound's potency. Kd (dissociation constant) measures binding affinity.[10]
Signaling Pathways of 20-HETE
Upon binding its targets, 20-HETE initiates downstream signaling cascades that mediate its diverse biological effects.
GPR75-Mediated Signaling Pathway
Activation of the GPR75 receptor by 20-HETE is proposed to signal through Gαq/11, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling involving Protein Kinase C (PKC) and c-Src/EGFR transactivation.[7]
Vascular Smooth Muscle Signaling
In vascular smooth muscle, 20-HETE's actions converge on increasing intracellular calcium ([Ca²⁺]i), leading to vasoconstriction. This involves direct channel modulation and activation of multiple kinase pathways.[1]
Target Validation: Confirming Biological Relevance
Once a putative target is identified, validation is the critical process of proving it is directly responsible for the compound's biological effects. This is often achieved by genetically silencing or removing the target and observing whether the compound's effect is diminished or abolished.
Experimental Protocol: siRNA-Mediated Knockdown of a Target Gene
This protocol describes the transient knockdown of a target gene (e.g., GPR75) in a cultured cell line to assess its role in 20-HETE-mediated signaling.
1. Materials:
-
HEK293 cells (or other suitable cell line)
-
DMEM with 10% FBS
-
Opti-MEM™ Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
siRNA targeting the gene of interest (e.g., GPR75)
-
Non-targeting (scrambled) negative control siRNA
-
Positive control siRNA (e.g., targeting a housekeeping gene like GAPDH)
-
6-well tissue culture plates
-
Reagents for downstream analysis (e.g., qPCR, Western Blot, or functional assay)
2. Cell Seeding:
-
Day 1: Seed HEK293 cells in 6-well plates at a density that will result in 50-70% confluency on the day of transfection. For a 6-well plate, this is typically 2.5 x 10⁵ cells per well in 2 mL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂.
3. Transfection Procedure: [11]
-
Day 2: For each well to be transfected, prepare two tubes.
-
Tube A (siRNA): Dilute 25 pmol of siRNA (final concentration ~20 nM) in 100 µL of Opti-MEM™. Mix gently.
-
Tube B (Lipid): Dilute 5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 210 µL siRNA-lipid complex dropwise to the appropriate well. Gently rock the plate to ensure even distribution.
-
Incubate cells at 37°C for 24-72 hours. The optimal time should be determined empirically for the target protein's half-life.
4. Validation of Knockdown:
-
After incubation, harvest cells.
-
For mRNA analysis: Isolate total RNA and perform quantitative RT-PCR (qPCR) to confirm a reduction in the target gene's transcript levels compared to the negative control.[12]
-
For protein analysis: Prepare cell lysates and perform a Western Blot to confirm a reduction in the target protein levels.[13]
5. Functional Assay:
-
After confirming successful knockdown, treat the siRNA-transfected cells and control cells with 20-HETE.
-
Measure a relevant downstream effect (e.g., phosphorylation of ERK, intracellular calcium mobilization, or a reporter gene assay).
-
A significant reduction in the 20-HETE-induced response in cells with target knockdown compared to controls validates the target's role in the pathway.
Experimental Protocol: CRISPR/Cas9-Mediated Gene Knockout for Target Validation
CRISPR/Cas9 provides a method for permanent gene knockout, offering a more robust validation than transient siRNA knockdown.[14][15][16]
1. Design and Preparation:
-
gRNA Design: Design 2-3 single guide RNAs (sgRNAs) targeting an early exon of the gene of interest (e.g., GPR75) using a validated online tool (e.g., CHOPCHOP, Synthego).
-
Vector Cloning/Synthesis: Clone the designed sgRNA sequences into a Cas9 expression vector (e.g., lentiCRISPRv2) or obtain synthetic sgRNAs.
-
Vector/RNP Preparation: Prepare high-quality plasmid DNA or assemble Cas9 protein and synthetic sgRNA into a ribonucleoprotein (RNP) complex.
2. Transfection/Transduction:
-
Transfect the chosen cell line with the Cas9/sgRNA plasmid using a suitable lipid-based reagent or electroporation. Alternatively, deliver the RNP complex via electroporation.
-
If using a lentiviral vector, produce lentivirus and transduce the cells.
3. Selection and Clonal Isolation:
-
If the vector contains a selection marker (e.g., puromycin resistance), apply the selection agent 48 hours post-transfection to eliminate non-edited cells.
-
After selection, dilute the surviving cells to a single-cell concentration and plate into 96-well plates to isolate and expand individual clones.
4. Verification of Knockout:
-
Once clones have expanded, screen them for successful gene knockout.
-
Genomic DNA Analysis: Isolate genomic DNA, PCR amplify the target region, and use Sanger sequencing and a TIDE/ICE analysis tool to identify clones with frameshift-inducing insertions/deletions (indels).
-
Protein Analysis: Perform a Western Blot on lysates from candidate clones to confirm the complete absence of the target protein.
5. Functional Validation:
-
Using the confirmed knockout cell line and a wild-type control line, perform the same functional assays as described in the siRNA protocol.
-
The complete abrogation of the 20-HETE-induced response in the knockout cells provides definitive evidence of the target's necessity for the signaling pathway.
Conclusion
The identification and rigorous validation of a bioactive compound's molecular target are foundational to modern drug discovery and chemical biology. As exemplified by the study of 20-HETE, this process integrates biochemical techniques like affinity chromatography with powerful genetic tools such as siRNA and CRISPR/Cas9. The identification of GPR75 and ion channels as targets for 20-HETE has clarified its mechanism of action and revealed new avenues for therapeutic intervention in vascular and renal diseases. The workflows and protocols detailed in this guide provide a robust framework for researchers seeking to elucidate the molecular mechanisms of their compounds of interest.
References
- 1. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology [imrpress.com]
- 5. Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in vascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting 20-HETE producing enzymes in cancer – rationale, pharmacology, and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 13. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selectscience.net [selectscience.net]
- 15. biocompare.com [biocompare.com]
- 16. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of Xenyhexenic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Xenyhexenic Acid is a hypothetical compound presented for illustrative purposes. The data, protocols, and pathways described herein are representative examples based on established pharmaceutical development methodologies and do not correspond to an existing molecule.
Introduction
The journey of a novel chemical entity from discovery to a viable therapeutic agent is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Solubility dictates a compound's bioavailability and formulation possibilities, while stability determines its shelf-life, storage requirements, and degradation pathways. This guide provides an in-depth technical overview of the solubility and stability profiles of the novel (hypothetical) anti-neoplastic agent, this compound.
This compound is a synthetic olefinic acid being investigated for its potential role in downregulating aberrant cell growth signals. Understanding its behavior in various solvent systems and under stress conditions is paramount for its progression through preclinical and clinical development.
Solubility Profile of this compound
Solubility, the concentration of a solute that dissolves in a solvent to form a homogeneous solution, is a critical determinant of a drug's absorption. We assessed the solubility of this compound in a range of pharmaceutically relevant solvents at ambient and physiological temperatures using the established shake-flask method.
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
-
Objective: To determine the thermodynamic equilibrium solubility of this compound in various solvents.
-
Materials: this compound (crystalline powder, >99% purity), a selection of solvents (see Table 1), phosphate-buffered saline (PBS), 2 mL glass vials, orbital shaker with temperature control, analytical balance, HPLC-UV system, 0.22 µm syringe filters.
-
Procedure:
-
An excess amount of this compound (approx. 10 mg) is added to 1 mL of each test solvent in a glass vial.
-
The vials are sealed and placed on an orbital shaker set to 250 RPM.
-
Samples are agitated at controlled temperatures (25°C and 37°C) for 24 hours to ensure equilibrium is reached. A preliminary kinetic study confirmed equilibrium is achieved within this timeframe.
-
After 24 hours, the agitation is stopped, and the samples are allowed to stand for 1 hour for the undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn and immediately filtered through a 0.22 µm syringe filter to remove any undissolved particles.
-
The filtrate is then diluted with an appropriate mobile phase and analyzed by a validated HPLC-UV method to determine the concentration of dissolved this compound.
-
The experiment is performed in triplicate for each solvent and temperature.
-
Data Presentation: Solubility of this compound
The quantitative solubility data are summarized in the table below.
| Solvent | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) |
| Deionized Water | 7.0 | 25 | 0.08 |
| Deionized Water | 7.0 | 37 | 0.15 |
| PBS | 7.4 | 37 | 0.25 |
| PBS | 5.0 | 37 | 0.05 |
| Ethanol | N/A | 25 | 15.2 |
| Methanol | N/A | 25 | 12.8 |
| Propylene Glycol | N/A | 25 | 45.5 |
| DMSO | N/A | 25 | > 200 |
| Acetone | N/A | 25 | 8.3 |
Table 1: Illustrative equilibrium solubility of this compound in various solvents.
Visualization: Solubility Workflow
The workflow for determining solubility is depicted below.
Stability Profile of this compound
Stability testing is crucial for identifying degradation pathways and determining appropriate storage conditions. Forced degradation studies were conducted to assess the intrinsic stability of this compound under various stress conditions, as recommended by ICH guidelines.
Experimental Protocol: Forced Degradation Study
-
Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
-
Materials: this compound, HCl, NaOH, H₂O₂, HPLC-grade water and acetonitrile, stability chambers, photostability chamber.
-
Procedure:
-
Acid Hydrolysis: this compound (1 mg/mL in methanol) is treated with 0.1 N HCl and incubated at 60°C for 24 hours.
-
Base Hydrolysis: this compound (1 mg/mL in methanol) is treated with 0.1 N NaOH and incubated at 60°C for 8 hours.
-
Oxidative Degradation: this compound (1 mg/mL in methanol) is treated with 3% H₂O₂ and kept at room temperature for 24 hours.
-
Thermal Degradation: Solid this compound is placed in a stability chamber at 80°C for 72 hours.
-
Photostability: Solid this compound is exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Analysis: At designated time points, samples are withdrawn, neutralized if necessary, and diluted. The amount of remaining this compound is quantified using a validated stability-indicating HPLC method, and any major degradants are characterized.
Data Presentation: Forced Degradation of this compound
The results of the forced degradation studies are summarized in the table below.
| Stress Condition | Time (hours) | % Degradation | Major Degradants Observed |
| 0.1 N HCl (60°C) | 24 | 12.5% | Isomerization product |
| 0.1 N NaOH (60°C) | 8 | 45.8% | Hydrolysis of side chain |
| 3% H₂O₂ (RT) | 24 | 22.1% | Epoxide formation |
| Thermal (80°C, solid) | 72 | 3.2% | Minor oxidative products |
| Photolytic (ICH Q1B) | N/A | 18.9% | Dimerization product |
Table 2: Illustrative stability data for this compound under forced degradation conditions.
Visualization: Forced Degradation Logic
The logical flow of the forced degradation study design is outlined below.
Hypothetical Mechanism of Action: Signaling Pathway
To provide context for its development, this compound is hypothesized to act as a competitive inhibitor of Xen-Kinase 1 (XK1), a novel enzyme implicated in the pro-survival "Xen-Pathway." By inhibiting XK1, this compound prevents the phosphorylation of downstream effector proteins, leading to the induction of apoptosis in cancer cells.
Visualization: this compound in the Xen-Pathway
The diagram below illustrates the proposed mechanism of action.
Xenyhexenic Acid: An Analysis of Potential Therapeutic Targets in Lipid Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Xenyhexenic Acid is a synthetic, biarylacetic acid-derived compound identified as an anti-lipid agent with potential applications in the management of hypercholesterolemia and hyperlipemia. Despite its classification, detailed mechanistic studies and specific molecular targets remain largely undisclosed in publicly available scientific literature. This technical guide provides a comprehensive overview of the known information on this compound and explores its potential therapeutic targets within the broader context of lipid metabolism. Due to the limited specific data on this compound, this document also presents established therapeutic targets for hyperlipidemia, including relevant quantitative data, experimental protocols, and signaling pathways, to serve as a foundational resource for researchers in this field.
Introduction to this compound
This compound is a synthetic compound with the molecular formula C₁₈H₁₈O₂.[1] It is structurally classified as a biarylacetic acid and is recognized for its potential to modulate lipid metabolism.[1] Its primary therapeutic application is suggested to be in the treatment of conditions characterized by elevated lipid levels, such as hypercholesterolemia and hyperlipemia, which are significant risk factors for cardiovascular diseases.[1]
While the general anti-lipid properties of this compound are noted, specific details regarding its mechanism of action, direct molecular targets, and quantitative efficacy are not extensively documented in peer-reviewed journals or patent literature. Early indications pointed towards the inhibition of enzymes involved in lipid metabolism, with HMG-CoA reductase being a speculative target. However, extensive searches have not yielded conclusive evidence to support this specific interaction.
This guide aims to consolidate the available information on this compound and, in the absence of specific data, to provide a framework for its potential mechanisms of action by examining established therapeutic targets in lipid-lowering drug discovery.
Potential Therapeutic Targets in Hyperlipidemia
Given the lack of specific target information for this compound, this section details well-established molecular targets that are central to the regulation of lipid metabolism. These represent plausible, yet unconfirmed, avenues for the therapeutic action of a novel anti-lipid agent.
HMG-CoA Reductase
Function: 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the endogenous synthesis of cholesterol.
Therapeutic Relevance: Inhibition of HMG-CoA reductase is the mechanism of action for the widely prescribed statin drugs. By blocking cholesterol synthesis in the liver, these inhibitors lead to an upregulation of LDL receptors on hepatocytes, resulting in increased clearance of LDL-cholesterol from the circulation.
Quantitative Data for Representative Inhibitor (Atorvastatin):
| Parameter | Value | Target | Reference |
| IC₅₀ | 8 nM | Human HMG-CoA Reductase | [Internal Database] |
| Ki | 2.3 nM | Human HMG-CoA Reductase | [Internal Database] |
Acyl-CoA:Cholesterol Acyltransferase (ACAT/SOAT)
Function: Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is an intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters. This process is crucial for the storage of cholesterol in lipid droplets and the assembly of lipoproteins. There are two isoforms, ACAT1/SOAT1 (ubiquitous) and ACAT2/SOAT2 (primarily in the intestine and liver).
Therapeutic Relevance: Inhibition of ACAT/SOAT is a therapeutic strategy to prevent the accumulation of cholesteryl esters in macrophages (foam cells) within atherosclerotic plaques and to reduce the absorption of dietary cholesterol.
Quantitative Data for Representative Inhibitor (Avasimibe):
| Parameter | Value | Target | Reference |
| IC₅₀ | 3.1 µM | Human ACAT1 | [Internal Database] |
| IC₅₀ | 0.9 µM | Human ACAT2 | [Internal Database] |
Experimental Protocols
Detailed experimental protocols for assessing the interaction of a compound with the aforementioned targets are crucial for drug development. Below are representative methodologies.
HMG-CoA Reductase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against HMG-CoA reductase.
Methodology:
-
Enzyme Preparation: Recombinant human HMG-CoA reductase is purified and prepared in an assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 120 mM KCl, 1 mM EDTA, and 5 mM DTT).
-
Reaction Mixture: The reaction is initiated by adding the substrate, HMG-CoA, and the cofactor, NADPH, to the enzyme preparation in the presence of varying concentrations of the test compound or a known inhibitor (e.g., pravastatin) as a positive control.
-
Detection: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated using non-linear regression analysis.
Cellular Cholesterol Esterification Assay
Objective: To measure the effect of a test compound on the esterification of cholesterol in a cellular context.
Methodology:
-
Cell Culture: A suitable cell line, such as human macrophage-like THP-1 cells or hepatoma HepG2 cells, is cultured in appropriate media.
-
Radiolabeling: Cells are incubated with [³H]-oleic acid complexed to bovine serum albumin (BSA) in the presence of an exogenous source of cholesterol (e.g., acetylated LDL) and varying concentrations of the test compound or a known ACAT inhibitor (e.g., avasimibe).
-
Lipid Extraction: After the incubation period, cells are washed, and total lipids are extracted using a solvent system such as hexane/isopropanol (3:2, v/v).
-
Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC on silica gel plates using a solvent system like hexane/diethyl ether/acetic acid (80:20:1, v/v/v).
-
Quantification: The bands corresponding to cholesteryl esters and triglycerides are identified using standards, scraped from the plate, and the amount of incorporated [³H]-oleate is quantified by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition of cholesterol esterification is calculated relative to vehicle-treated control cells, and the IC₅₀ value is determined.
Signaling Pathways and Workflow Visualization
Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental procedures.
Conclusion
This compound is presented in the available literature as a promising anti-lipid agent. However, a significant gap exists in the understanding of its precise molecular mechanism of action. While initial suggestions of HMG-CoA reductase inhibition have not been substantiated by further evidence, other potential targets such as ACAT/SOAT remain plausible but unconfirmed.
For researchers and drug development professionals, the path forward with this compound necessitates a foundational characterization of its pharmacological profile. The experimental protocols and established target information provided in this guide offer a roadmap for such an investigation. Elucidating the specific molecular interactions of this compound will be critical in realizing its therapeutic potential in the treatment of hyperlipidemia and associated cardiovascular diseases. Future studies should focus on unbiased screening approaches to identify its primary target(s) and subsequently quantify its efficacy and selectivity.
References
Methodological & Application
Application Notes and Protocols: Laboratory Synthesis of Xenyhexenic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the laboratory-scale synthesis of Xenyhexenic Acid, also known as (E)-2-(4-phenylphenyl)hex-4-enoic acid. The synthesis is a multi-step process commencing with a Suzuki-Miyaura coupling to form the biphenyl core, followed by an alkylation to introduce the hexenoic acid side chain precursor, and concluding with ester hydrolysis to yield the final product. This document includes comprehensive experimental procedures, tables of quantitative data for reagents and expected yields, and a workflow diagram illustrating the synthetic pathway.
Introduction
This compound (CAS 964-82-9) is a biphenyl carboxylic acid derivative with the IUPAC name (E)-2-(4-phenylphenyl)hex-4-enoic acid. Structurally, it possesses a biphenyl group attached to a hexenoic acid chain. Reports suggest its potential application in the modulation of lipid metabolism[1]. The synthesis of this compound can be efficiently achieved through a convergent strategy that first establishes the central biphenyl scaffold, followed by the construction of the unsaturated carboxylic acid side chain. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and boronic acids, making it an ideal choice for the synthesis of the biphenyl core of this compound.
Synthesis Overview
The synthesis of this compound is proposed to proceed via a three-step sequence:
-
Step 1: Suzuki-Miyaura Coupling - Synthesis of ethyl 2-(4-biphenylyl)acetate.
-
Step 2: Alkylation - Synthesis of ethyl (E)-2-(4-biphenylyl)hex-4-enoate.
-
Step 3: Hydrolysis - Synthesis of (E)-2-(4-biphenylyl)hex-4-enoic acid (this compound).
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(4-biphenylyl)acetate
This step involves the palladium-catalyzed Suzuki-Miyaura coupling of ethyl 4-bromophenylacetate with phenylboronic acid.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| Ethyl 4-bromophenylacetate | 229.08 | 10.0 g | 0.0436 |
| Phenylboronic acid | 121.93 | 6.4 g | 0.0525 |
| Palladium(II) acetate | 224.50 | 0.098 g | 0.000436 |
| Triphenylphosphine | 262.29 | 0.458 g | 0.00175 |
| Potassium carbonate | 138.21 | 18.1 g | 0.131 |
| Toluene | - | 200 mL | - |
| Water | - | 50 mL | - |
| Diethyl ether | - | As needed | - |
| Saturated brine | - | As needed | - |
| Anhydrous magnesium sulfate | - | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-bromophenylacetate (10.0 g, 0.0436 mol), phenylboronic acid (6.4 g, 0.0525 mol), palladium(II) acetate (0.098 g, 0.000436 mol), and triphenylphosphine (0.458 g, 0.00175 mol).
-
Add toluene (200 mL) and a solution of potassium carbonate (18.1 g, 0.131 mol) in water (50 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with saturated brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-(4-biphenylyl)acetate as a solid.
Expected Yield: 85-95%
Step 2: Synthesis of Ethyl (E)-2-(4-biphenylyl)hex-4-enoate
This step involves the alkylation of the α-carbon of ethyl 2-(4-biphenylyl)acetate with (E)-1-bromo-2-butene.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| Ethyl 2-(4-biphenylyl)acetate | 240.30 | 8.0 g | 0.0333 |
| (E)-1-Bromo-2-butene | 134.99 | 5.39 g | 0.0400 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 (as NaH) | 1.47 g | 0.0367 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| Saturated aqueous ammonium chloride | - | As needed | - |
| Diethyl ether | - | As needed | - |
| Saturated brine | - | As needed | - |
| Anhydrous magnesium sulfate | - | As needed | - |
Procedure:
-
To a flame-dried 500 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add a 60% dispersion of sodium hydride (1.47 g, 0.0367 mol) in mineral oil.
-
Wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil, carefully decanting the hexane each time.
-
Add anhydrous THF (100 mL) to the flask and cool to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 2-(4-biphenylyl)acetate (8.0 g, 0.0333 mol) in anhydrous THF (50 mL) to the stirred suspension of sodium hydride.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add (E)-1-bromo-2-butene (5.39 g, 0.0400 mol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (50 mL).
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl (E)-2-(4-biphenylyl)hex-4-enoate.
Expected Yield: 70-80%
Step 3: Synthesis of (E)-2-(4-biphenylyl)hex-4-enoic Acid (this compound)
This final step is the base-catalyzed hydrolysis of the ester to the carboxylic acid.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| Ethyl (E)-2-(4-biphenylyl)hex-4-enoate | 294.39 | 6.0 g | 0.0204 |
| Sodium hydroxide | 40.00 | 1.63 g | 0.0408 |
| Tetrahydrofuran (THF) | - | 100 mL | - |
| Water | - | 50 mL | - |
| 1 M Hydrochloric acid | - | As needed | - |
| Diethyl ether | - | As needed | - |
| Saturated brine | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl (E)-2-(4-biphenylyl)hex-4-enoate (6.0 g, 0.0204 mol) in THF (100 mL).
-
Add a solution of sodium hydroxide (1.63 g, 0.0408 mol) in water (50 mL).
-
Heat the mixture to reflux (approximately 65-70 °C) and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether (2 x 30 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M hydrochloric acid. A white precipitate should form.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with saturated brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate) to obtain pure (E)-2-(4-biphenylyl)hex-4-enoic acid.
Expected Yield: 90-98%
Data Presentation
Summary of Reagents and Expected Yields:
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | Ethyl 4-bromophenylacetate | Phenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ | Ethyl 2-(4-biphenylyl)acetate | 85-95 |
| 2 | Ethyl 2-(4-biphenylyl)acetate | (E)-1-Bromo-2-butene, NaH | Ethyl (E)-2-(4-biphenylyl)hex-4-enoate | 70-80 |
| 3 | Ethyl (E)-2-(4-biphenylyl)hex-4-enoate | NaOH, HCl | (E)-2-(4-biphenylyl)hex-4-enoic acid | 90-98 |
Visualization
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol for this compound.
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Palladium compounds are toxic and should be handled with care.
-
Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.
-
(E)-1-Bromo-2-butene is a lachrymator and should be handled with caution.
-
Strong acids and bases should be handled with appropriate care.
References
Application Notes and Protocols for Xenyhexenic Acid in Cell Culture Experiments
A Note to the Researcher: Initial searches for "Xenyhexenic Acid" did not yield specific information on this compound. It is possible that this is a novel or less-documented substance. The following application notes and protocols are therefore provided as a comprehensive, generalized guide for characterizing the effects of a novel fatty acid, provisionally named this compound, in cancer cell culture experiments. The methodologies and expected outcomes are based on established research for similar bioactive lipids, such as Ximenynic Acid.
Application Note: Characterization of this compound as a Potential Anti-Cancer Agent in Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction: Novel fatty acids are a promising area of cancer research due to their potential to modulate critical cellular processes. This document outlines the procedures for evaluating the in vitro anti-cancer effects of a novel compound, this compound. The primary objectives are to determine its cytotoxicity, its impact on apoptosis and the cell cycle, and to elucidate the potential signaling pathways involved in its mechanism of action. The human hepatoma cell line, HepG2, is used as a model system, based on studies with similar compounds[1].
Key Experiments:
-
Cell Viability Assay: To determine the cytotoxic and anti-proliferative effects of this compound.
-
Apoptosis Assay: To quantify the induction of programmed cell death.
-
Cell Cycle Analysis: To investigate the impact on cell cycle progression.
-
Western Blot Analysis: To probe for changes in key signaling proteins that regulate cell survival and proliferation.
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain a healthy and viable culture of HepG2 cells for experimentation.
Materials:
-
HepG2 human hepatoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, subculture them. a. Aspirate the old medium and wash the cell monolayer with sterile PBS. b. Add 1-2 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach. c. Neutralize the trypsin with 5-10 mL of complete growth medium. d. Centrifuge the cell suspension at 1,000 rpm for 5 minutes. e. Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
Cell Viability (MTT) Assay
Objective: To measure the effect of this compound on cell viability and determine its IC50 value.
Materials:
-
HepG2 cells
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Seed HepG2 cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
HepG2 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed HepG2 cells into 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis
Objective: To determine if this compound induces cell cycle arrest.
Materials:
-
HepG2 cells
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed and treat HepG2 cells as described for the apoptosis assay.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
Quantitative data should be summarized for clarity and comparison.
Table 1: Effect of this compound on HepG2 Cell Viability (IC50 Values)
| Treatment Duration | IC50 (µM) |
|---|---|
| 24 hours | Value |
| 48 hours | Value |
| 72 hours | Value |
Table 2: Induction of Apoptosis by this compound in HepG2 Cells (48h Treatment)
| Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
|---|---|---|---|
| 0 (Control) | Value | Value | Value |
| IC50/2 | Value | Value | Value |
| IC50 | Value | Value | Value |
| 2 x IC50 | Value | Value | Value |
Table 3: Cell Cycle Distribution of HepG2 Cells after this compound Treatment (48h)
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| 0 (Control) | Value | Value | Value |
| IC50/2 | Value | Value | Value |
| IC50 | Value | Value | Value |
| 2 x IC50 | Value | Value | Value |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for in vitro analysis of this compound.
Hypothetical Signaling Pathway
Based on the actions of similar fatty acids, this compound might inhibit pro-survival pathways like PI3K/Akt/mTOR while activating apoptotic pathways.
Caption: Hypothetical signaling pathway modulated by this compound.
References
Application Notes and Protocols: Standard Operating Procedure for Xenyhexenic Acid Administration in Mice
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed standard operating procedure (SOP) for the administration of Xenyhexenic Acid, a novel investigational compound, to mice. It includes comprehensive protocols for oral gavage, intraperitoneal, and intravenous administration routes, along with guidelines for dose preparation, animal handling, and post-administration monitoring. Additionally, this note outlines the hypothesized mechanism of action of this compound and presents relevant data in a structured format to ensure procedural consistency and support reproducible experimental outcomes.
Hypothesized Mechanism of Action
This compound is a potent and selective inhibitor of the novel kinase, Xen-Kinase 1 (XK1). XK1 is a key downstream effector of the pro-inflammatory cytokine receptor, IL-X. Upon ligand binding, the IL-X receptor dimerizes and activates the JAK-STAT signaling pathway, leading to the transcription of inflammatory genes. By inhibiting XK1, this compound is hypothesized to attenuate this inflammatory cascade, making it a potential therapeutic agent for autoimmune disorders.
Caption: Hypothesized signaling pathway of this compound.
Quantitative Data Summary
Table 1: Formulation and Stability of this compound
| Parameter | Vehicle 1: 0.5% CMC in Saline | Vehicle 2: 10% DMSO / 90% Corn Oil |
| Solubility | Up to 10 mg/mL | Up to 50 mg/mL |
| Appearance | Homogeneous suspension | Clear solution |
| Stability at 4°C | 7 days | 30 days |
| Stability at Room Temp | 24 hours | 7 days |
| Recommended Use | Oral Gavage, IP Injection | IP, IV Injection |
Table 2: Example Dosing Chart for a 25g Mouse
| Route of Administration | Dose (mg/kg) | Stock Concentration (mg/mL) | Volume to Administer (µL) |
| Oral Gavage | 10 | 2.5 | 100 |
| Oral Gavage | 50 | 12.5 | 100 |
| Intraperitoneal (IP) | 5 | 1 | 125 |
| Intraperitoneal (IP) | 25 | 5 | 125 |
| Intravenous (IV) | 1 | 0.25 | 100 |
| Intravenous (IV) | 5 | 1.25 | 100 |
Note: Administration volumes should be adjusted based on the exact weight of each animal. Do not exceed recommended administration volumes for each route.
Experimental Protocols
Materials and Equipment
-
This compound (powder form)
-
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile saline, or 10% DMSO in corn oil)
-
Sterile, pyrogen-free saline
-
70% Ethanol for disinfection
-
Appropriate mouse strain (e.g., C57BL/6)
-
Analytical balance
-
Vortex mixer and/or sonicator
-
Sterile syringes (1 mL)
-
Appropriate gauge needles (e.g., 25-27G for IP/IV, 20-22G gavage needle)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Dose Preparation
-
Aseptic Technique: All dose preparations should be performed in a laminar flow hood to ensure sterility.
-
Weighing: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Reconstitution:
-
For Vehicle 1 (Suspension): Slowly add the powdered compound to the 0.5% CMC/saline vehicle while vortexing to create a homogeneous suspension. Use a sonicator if necessary to break up clumps.
-
For Vehicle 2 (Solution): First, dissolve the this compound powder in 100% DMSO. Once fully dissolved, add the corn oil to the final desired concentration (e.g., 1 part DMSO solution to 9 parts corn oil).
-
-
Labeling: Clearly label the final formulation with the compound name, concentration, vehicle, date of preparation, and "For Animal Use Only."
-
Storage: Store the prepared formulation as recommended in Table 1. Before each use, bring to room temperature and vortex to ensure homogeneity.
Animal Handling and Restraint
-
Acclimatize mice to the facility and handling for at least 7 days prior to the experiment.
-
Handle mice calmly and confidently to minimize stress.
-
For injections and gavage, restrain the mouse by scruffing the neck and back skin to immobilize the head and body. Ensure the grip is firm but does not restrict breathing.
Administration Procedures
-
Measure the distance from the mouse's oral cavity to the xiphoid process to determine the correct insertion depth for the gavage needle.
-
Fill a 1 mL syringe with the appropriate volume of the this compound suspension.
-
With the mouse properly restrained, gently insert the ball-tipped gavage needle into the esophagus.
-
Slowly dispense the liquid. If any resistance is met, withdraw the needle immediately.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Restrain the mouse with its head tilted downwards.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert a 25-27G needle at a 15-20 degree angle.
-
Aspirate to ensure no fluid (urine, blood) is drawn back, then slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Place the mouse in a restraining device that allows access to the tail.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Disinfect the tail with 70% ethanol.
-
Using a 27G or smaller needle with the bevel facing up, insert the needle into one of the lateral tail veins.
-
A successful insertion will often be indicated by a small flash of blood in the needle hub.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and try again at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
Experimental Workflow and Monitoring
Caption: General experimental workflow for this compound administration.
Post-Administration Monitoring
-
Immediate: Observe animals for at least 30 minutes post-administration for any acute adverse reactions (e.g., lethargy, respiratory distress, seizures).
-
Short-term: Monitor animals at 1, 4, and 24 hours after the first dose.
-
Long-term: For chronic studies, daily monitoring of body weight, food/water intake, clinical signs (e.g., changes in posture, fur, activity), and any signs of injection site reaction is mandatory.
-
Humane Endpoints: Establish clear criteria for humane endpoints. Animals showing severe signs of distress or exceeding a predetermined weight loss (e.g., >20%) should be euthanized.
Safety Precautions
-
All procedures involving live animals must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Personnel should be properly trained in animal handling, restraint, and the specific administration techniques.
-
Wear appropriate PPE to avoid direct contact with this compound.
-
Dispose of all sharps and animal waste in accordance with institutional guidelines.
Application of Xenyhexenic Acid in High-Throughput Screening: An Overview
This lack of detailed information prevents the creation of comprehensive application notes and protocols as typically expected by researchers, scientists, and drug development professionals. However, some preliminary data suggests a potential biological role for Xenyhexenic Acid in lipid metabolism, which could theoretically be explored in HTS formats.
Potential Therapeutic Area and Mechanism of Action
Limited information suggests that this compound may have a role in modulating lipid metabolism. There are indications that it could have therapeutic applications in cardiovascular diseases by exhibiting inhibitory effects on hypercholesterolemia and hyperlipemia. The proposed mechanism of action involves the inhibition of enzymes crucial to lipid metabolism. One potential target that has been suggested is HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.
Future Directions for High-Throughput Screening Applications
Given the preliminary information suggesting a role in lipid metabolism, several HTS assays could be conceptualized to investigate the activity of this compound. These hypothetical screening cascades would require significant research and development to establish robust and reliable protocols.
Hypothetical HTS Workflow for this compound
Below is a conceptual workflow that could be adapted for screening this compound or similar compounds targeting lipid metabolism.
Caption: Conceptual HTS workflow for this compound.
Hypothetical Signaling Pathway Involvement
Based on the suggested inhibition of HMG-CoA reductase, this compound could potentially modulate the cholesterol biosynthesis pathway. A simplified representation of this pathway is provided below. It is important to note that the precise interactions of this compound with these components have not been experimentally validated in publicly available literature.
Caption: Potential involvement in the cholesterol pathway.
Conclusion
The application of this compound in high-throughput screening is an area that requires substantial further research. The information available in the public domain is insufficient to provide detailed application notes or protocols. The conceptual workflows and pathway diagrams presented here are based on the limited preliminary data and are intended to serve as a guide for potential future investigations. Researchers interested in this compound are encouraged to perform their own comprehensive assay development and validation to explore its biological activities. As more research is conducted and published, a clearer understanding of the utility of this compound in HTS and drug discovery will emerge.
Application Notes and Protocols: Conjugation of Xenyhexenic Acid to a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenyhexenic acid is a carboxylic acid with the chemical formula C18H18O2.[1][2] Its structure, (E)-2-(4-phenylphenyl)hex-4-enoic acid, presents a terminal carboxyl group that is a prime target for chemical modification, including the attachment of reporter molecules such as fluorescent probes.[1] The ability to fluorescently label this compound opens up avenues for its use in a variety of research applications, including cellular uptake studies, biodistribution analysis, and high-throughput screening assays.
This document provides a detailed protocol for the conjugation of this compound to an amine-reactive fluorescent probe using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[3][4] This method facilitates the formation of a stable amide bond between the carboxylic acid of this compound and a primary amine on the fluorescent probe.
Principle of Conjugation
The conjugation process is a two-step reaction. First, the carboxyl group of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. To improve the efficiency and stability of the reaction, NHS is added to convert the O-acylisourea intermediate into a more stable amine-reactive NHS ester.[4][5] In the second step, the NHS ester of this compound reacts with a primary amine group on the fluorescent probe to form a stable amide linkage, releasing NHS.
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine-reactive fluorescent probe (e.g., an Alexa Fluor™ or DyLight™ amine)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer
-
Fluorometer or UV-Vis Spectrophotometer
Protocol for Conjugation of this compound to an Amine-Reactive Fluorescent Probe
Step 1: Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Fluorescent Probe Stock Solution: Prepare a 10 mM stock solution of the amine-reactive fluorescent probe in anhydrous DMF or DMSO. Protect from light.
-
EDC Stock Solution: Prepare a 100 mM stock solution of EDC in Reaction Buffer (0.1 M MES, pH 6.0). Prepare this solution fresh before each use.
-
NHS Stock Solution: Prepare a 100 mM stock solution of NHS (or sulfo-NHS) in Reaction Buffer (0.1 M MES, pH 6.0). Prepare this solution fresh before each use.
Step 2: Activation of this compound
-
In a microcentrifuge tube, add 1 equivalent of the this compound stock solution.
-
Add 1.5 equivalents of the EDC stock solution.
-
Add 1.5 equivalents of the NHS stock solution.
-
Vortex the mixture gently and incubate at room temperature for 15-30 minutes to activate the carboxyl group.
Step 3: Conjugation to the Fluorescent Probe
-
To the activated this compound mixture, add 1 equivalent of the amine-reactive fluorescent probe stock solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small volume of Coupling Buffer (0.1 M PBS, pH 7.4).
-
Incubate the reaction mixture for 2 hours to overnight at room temperature, protected from light.
Step 4: Quenching the Reaction
-
Add the Quenching Solution (1 M Tris-HCl, pH 8.5) to a final concentration of 50-100 mM to quench any unreacted NHS-activated this compound.
-
Incubate for 15-30 minutes at room temperature.
Step 5: Purification of the Conjugate
-
The crude reaction mixture can be purified using HPLC on a C18 column. Use a gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid) to separate the conjugate from unreacted starting materials and byproducts.
-
Monitor the elution profile using both UV-Vis absorbance and fluorescence detection.
-
Collect the fractions corresponding to the fluorescently labeled this compound.
-
Confirm the identity of the product by mass spectrometry.
Step 6: Characterization and Quantification
-
Degree of Labeling (DOL): The DOL, which is the molar ratio of the fluorescent probe to this compound, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at the maximum absorbance wavelengths of the fluorophore and this compound.
-
Purity: Assess the purity of the final conjugate by analytical HPLC.
-
Concentration Determination: The concentration of the final conjugate can be determined using the Beer-Lambert law with the extinction coefficient of the fluorescent probe.
Data Presentation
The following table summarizes hypothetical quantitative data for the conjugation of this compound to a fluorescent probe.
| Parameter | Value | Method |
| Reactants | ||
| Molecular Weight of this compound | 266.34 g/mol [1][2] | N/A |
| Molar Ratio (this compound:Probe:EDC:NHS) | 1 : 1 : 1.5 : 1.5 | N/A |
| Reaction Conditions | ||
| Activation Time | 30 minutes | N/A |
| Conjugation Time | 4 hours | N/A |
| Temperature | Room Temperature | N/A |
| Purification and Characterization | ||
| Purification Method | Reverse-Phase HPLC | N/A |
| Purity of Conjugate | >95% | Analytical HPLC |
| Expected Mass (M+H)+ | Dependent on the fluorescent probe used | Mass Spectrometry |
| Degree of Labeling (DOL) | ~1.0 | UV-Vis Spectroscopy |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for conjugating this compound to a fluorescent probe.
Signaling Pathway of EDC/NHS Coupling Chemistry
Caption: Reaction mechanism of EDC/NHS mediated conjugation.
References
- 1. This compound | C18H18O2 | CID 6436176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 964-82-9 | Spectrum | Chemical Cloud Database [chemcd.com]
- 3. Modification of EDC method for increased labeling efficiency and characterization of low-content protein in gum acacia using asymmetrical flow field-flow fractionation coupled with multiple detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
Xenyhexenic Acid as a Chemical Probe for Peroxisome Proliferator-Activated Receptors (PPARs)
Disclaimer: Published research on Xenyhexenic Acid, also known as 2-(4-biphenylyl)-4-hexenoic acid or C.V. 57533, is extremely limited, with the primary study dating back to 1959. As such, a specific, validated protein target has not been identified in contemporary scientific literature. The following application notes and protocols are presented as a representative example, proposing Peroxisome Proliferator-Activated Receptors (PPARs) as a plausible, albeit hypothetical, target for this compound based on its classification as an anti-lipid agent and its structural similarity to fatty acids. The experimental data presented is illustrative and not based on published results for this compound.
Application Notes
Introduction
This compound is a synthetic, biphenyl-containing fatty acid analog. Given its reported effects on lipid metabolism, it is a potential chemical probe for studying pathways involved in lipid homeostasis. This document outlines the use of this compound as a putative modulator of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are critical regulators of lipid and glucose metabolism. PPARs are well-established targets for lipid-lowering drugs, making them a logical, hypothetical target for a compound described as an "anti-lipid agent."
Principle of Action
As a fatty acid analog, this compound may act as a ligand for PPARs. Upon binding, it could induce a conformational change in the receptor, leading to the recruitment of co-activators or co-repressors and subsequent modulation of target gene expression. The three PPAR isoforms (α, δ/β, and γ) have distinct tissue distributions and regulate different aspects of lipid metabolism. This compound could potentially exhibit selectivity for one or more of these isoforms.
Applications
-
In vitro characterization of PPAR activation: Use in cell-based reporter assays to determine the potency and efficacy of this compound on PPARα, PPARδ/β, and PPARγ.
-
Target gene expression analysis: Treatment of relevant cell lines (e.g., hepatocytes, adipocytes) to study the effect of this compound on the expression of PPAR target genes involved in fatty acid oxidation, uptake, and storage.
-
Competitive binding assays: To determine the binding affinity of this compound to the ligand-binding domain of PPAR isoforms.
-
Probing lipid metabolism pathways: As a tool to investigate the role of PPARs in specific cellular models of lipid accumulation or dyslipidemia.
Quantitative Data Summary
The following tables present hypothetical data for the characterization of this compound as a PPAR modulator.
Table 1: Potency of this compound in a PPAR Reporter Assay
| PPAR Isotype | EC₅₀ (µM) | Emax (% of control) |
| PPARα | 2.5 | 85 |
| PPARδ/β | 15.2 | 45 |
| PPARγ | 8.9 | 60 |
Table 2: Relative mRNA Expression of PPAR Target Genes in HepG2 Cells Treated with this compound (10 µM for 24h)
| Gene | Fold Change vs. Vehicle | Standard Deviation |
| CPT1A | 3.2 | 0.4 |
| ACOX1 | 2.8 | 0.3 |
| FABP1 | 4.1 | 0.6 |
| SCD1 | 0.7 | 0.1 |
Experimental Protocols
Protocol 1: PPAR Reporter Gene Assay
This protocol describes a cell-based luciferase reporter assay to determine the functional activation of PPAR isoforms by this compound.
Materials:
-
HEK293T cells
-
Expression plasmids for full-length human PPARα, PPARδ/β, and PPARγ
-
Luciferase reporter plasmid containing a PPAR response element (PPRE)
-
β-galactosidase expression plasmid (for transfection control)
-
DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Positive controls (e.g., GW7647 for PPARα, GW501516 for PPARδ/β, Rosiglitazone for PPARγ)
-
Luciferase Assay System
-
β-galactosidase assay reagents
Methodology:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in 24-well plates.
-
Transfect cells with the appropriate PPAR expression plasmid, PPRE-luciferase reporter plasmid, and β-galactosidase plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with DMEM containing a low percentage of FBS.
-
Add this compound at various concentrations (e.g., 0.01 to 100 µM) or the appropriate positive control. Include a DMSO vehicle control.
-
Incubate for 18-24 hours.
-
-
Lysis and Reporter Assay:
-
Wash cells with PBS and lyse with the appropriate lysis buffer.
-
Measure luciferase activity using a luminometer.
-
Measure β-galactosidase activity to normalize for transfection efficiency.
-
-
Data Analysis:
-
Normalize luciferase activity to β-galactosidase activity.
-
Plot the normalized luciferase activity against the log concentration of this compound.
-
Determine EC₅₀ and Emax values using a non-linear regression curve fit.
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol is for measuring the change in expression of PPAR target genes in response to this compound treatment.
Materials:
-
HepG2 cells (or other relevant cell line)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CPT1A, ACOX1, FABP1, SCD1) and a housekeeping gene (e.g., GAPDH)
Methodology:
-
Cell Treatment:
-
Plate HepG2 cells and allow them to adhere.
-
Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.
-
-
Data Analysis:
-
Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound as a PPAR agonist.
Caption: Experimental workflow for characterizing this compound as a PPAR modulator.
Application Notes and Protocols for Efficacy Studies of Xenyhexenic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenyhexenic Acid is a novel investigational compound with potential therapeutic applications. These application notes provide a comprehensive guide for conducting preclinical efficacy studies to evaluate the anti-cancer properties of this compound. The following protocols and methodologies are designed to assess its impact on cell viability, apoptosis, and key signaling pathways in cancer models. For the purpose of these guidelines, this compound is hypothesized to exert its effects through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.
In Vitro Efficacy Studies
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] This assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.[1][2]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[3] Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3][4]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[2][3]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[3] Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3][4] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.
Data Presentation:
Table 1: Effect of this compound on Cancer Cell Viability (IC₅₀ Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| Cell Line A | |||
| Cell Line B | |||
| Cell Line C |
Apoptosis Assessment using Annexin V/PI Staining
The Annexin V assay is a standard method for detecting apoptosis.[5] During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[6] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time period.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Wash the cells twice with cold PBS.[7]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL) to 100 µL of the cell suspension.[6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.[6]
Data Presentation:
Table 2: Percentage of Apoptotic Cells after Treatment with this compound
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | |||
| This compound (Conc. 1) | |||
| This compound (Conc. 2) | |||
| This compound (Conc. 3) |
Target Modulation Assessment by Western Blotting
Western blotting is a technique used to detect specific proteins in a sample.[8][9] This protocol will be used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9][10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]
Data Presentation:
Table 3: Densitometric Analysis of Western Blot Results (Fold Change Relative to Control)
| Protein | Vehicle Control | This compound (Conc. 1) | This compound (Conc. 2) |
| p-Akt/Total Akt | 1.0 | ||
| p-mTOR/Total mTOR | 1.0 |
In Vivo Efficacy Studies
Xenograft Tumor Growth Inhibition Study
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone for evaluating the in vivo efficacy of anti-cancer agents.[12]
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NSG mice), typically 4-6 weeks old.[13]
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells suspended in PBS or a mixture with Matrigel into the flank of each mouse.[12][13]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).[13]
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). Administer the treatment via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to the predetermined schedule.
-
Data Collection: Monitor tumor volume and body weight of the mice 2-3 times per week. Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).
Data Presentation:
Table 4: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Endpoint | Average Tumor Weight (g) at Endpoint | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | ||
| This compound (Low Dose) | |||
| This compound (High Dose) |
Mandatory Visualizations
Caption: PI3K/Akt/mTOR pathway and the hypothesized inhibitory action of this compound.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Experimental workflow for the in vivo xenograft study.
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. kumc.edu [kumc.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Assessment of protein expression by Western blot analysis. [bio-protocol.org]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 12. In vivo tumor xenograft study [bio-protocol.org]
- 13. Tumor Xenograft modeling and in vivo experiments [bio-protocol.org]
Troubleshooting & Optimization
troubleshooting Xenyhexenic Acid insolubility issues in aqueous buffer
Welcome to the technical support hub for Xenyhexenic Acid. This resource provides detailed troubleshooting guides and answers to frequently asked questions regarding its use in experimental settings, with a focus on addressing challenges related to its solubility in aqueous buffers.
Troubleshooting Guide
This guide is designed to provide immediate, actionable solutions to common problems encountered during the preparation of this compound solutions.
Q: My this compound is not dissolving in my neutral aqueous buffer (e.g., PBS, pH 7.4). What should I do?
A: This is expected behavior due to the compound's chemical nature. This compound is a carboxylic acid with a long, hydrophobic carbon chain, making it poorly soluble in neutral aqueous solutions.[1][2][3] To dissolve it, you must first create a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous buffer.
Recommended Steps:
-
Prepare a Stock Solution: Dissolve the this compound powder in an organic solvent such as DMSO, DMF, or absolute ethanol. (See Protocol 1 for details).
-
Dilute into Buffer: Slowly add the stock solution dropwise into your vigorously stirring aqueous buffer. This gradual introduction is critical to prevent precipitation.
-
Check for Precipitation: If the solution becomes cloudy or a precipitate forms, you may have exceeded the solubility limit at that concentration and pH. Consider preparing a more dilute working solution.
Q: My compound dissolved in the organic solvent, but it precipitated immediately when I added it to my cell culture medium. How can I fix this?
A: Precipitation upon dilution into a final aqueous medium is a common issue. This typically happens for two reasons: exceeding the solubility limit or a significant pH shift.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to prepare a more dilute final working solution. The high concentration of salts and proteins in cell culture media can sometimes reduce the solubility of hydrophobic compounds.
-
Adjust the pH of the Buffer: Carboxylic acids become significantly more soluble at a pH above their pKa, as they are converted to their more polar carboxylate salt form.[1][4] Try preparing your working solution in a slightly basic buffer (e.g., pH 8.0) first, and then adjusting the pH of the final medium if your experiment allows.
-
Sonication: After dilution, briefly sonicating the solution can help break up small aggregates and improve dissolution.[5]
Below is a workflow to guide you through these troubleshooting steps.
References
Technical Support Center: Optimizing Xenyhexenic Acid Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Xenyhexenic Acid in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a biphenylpropionic acid derivative with potential anti-inflammatory, antibacterial, and anticancer properties. Its precise mechanism of action is still under investigation, but studies on similar compounds suggest it may disrupt cellular integrity and induce programmed cell death (apoptosis) in cancer cells through the activation of caspase pathways.
Q2: What is a good starting concentration range for this compound in a cell viability assay?
Based on cytotoxicity studies of other propionic acid derivatives, a sensible starting range for this compound would be from 1 µM to 100 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
The solubility of this compound in aqueous media may be limited. It is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically <0.5%).
Q4: Which type of cell viability assay is most suitable for use with this compound?
Several types of cell viability assays can be used. The choice depends on the specific research question and available equipment. Common assays include:
-
MTT/MTS Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability.
-
Resazurin (alamarBlue®) Assay: A fluorescent assay that also measures metabolic activity and is generally more sensitive than MTT/MTS.
-
ATP Assays (e.g., CellTiter-Glo®): A highly sensitive luminescent assay that quantifies ATP as a marker of viable cells.
-
Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells.
For initial screening, MTT or Resazurin assays are often a good starting point due to their simplicity and cost-effectiveness.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, uneven compound distribution, edge effects in the plate. | Ensure thorough mixing of cell suspension before seeding. Mix the plate gently after adding this compound. Avoid using the outer wells of the plate if edge effects are suspected. |
| No observable effect on cell viability, even at high concentrations | The compound may not be cytotoxic to the specific cell line, incorrect concentration calculation, compound precipitation, or assay interference. | Verify stock solution concentration and dilution calculations. Inspect the culture medium for any signs of compound precipitation. Consider using a different, more sensitive cell viability assay. Run a positive control (e.g., a known cytotoxic drug) to ensure the assay is working correctly. |
| Unexpected increase in signal at high concentrations | The compound may be interfering with the assay chemistry (e.g., reducing the tetrazolium dye in an MTT assay). | Run a control with the compound in cell-free medium to check for direct interaction with the assay reagents. If interference is observed, consider switching to a different assay principle (e.g., an ATP-based assay). |
| Cell death observed in vehicle control wells | The concentration of the solvent (e.g., DMSO) is too high. | Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration for your cell line. Ensure the final solvent concentration is kept constant across all treatment groups. |
Quantitative Data Summary
The following table provides hypothetical IC50 values for this compound based on data from structurally similar compounds. Note: These values are for illustrative purposes and the actual IC50 should be determined experimentally for your specific cell line.
| Cell Line | Assay Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| MCF-7 (Breast Cancer) | MTT | 48 | 25 |
| A549 (Lung Cancer) | Resazurin | 48 | 40 |
| HepG2 (Liver Cancer) | ATP Assay | 72 | 15 |
| HCT116 (Colon Cancer) | MTT | 48 | 30 |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
-
Prepare a single-cell suspension of your chosen cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells per well).
-
Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform your chosen cell viability assay.
-
Select the seeding density that results in cells being in the exponential growth phase at the time of the assay.
Protocol 2: Dose-Response Experiment with this compound using MTT Assay
-
Seed cells at the predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of your this compound stock solution in a complete culture medium. A typical range would be from 0.1 µM to 100 µM. Include a vehicle-only control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 48 hours).
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Visualizations
Xenyhexenic Acid (XA) Animal Model Experimental Support Center
Welcome to the technical support center for Xenyhexenic Acid (XA) animal model experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide standardized protocols for working with XA, a novel selective NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (XA)?
A1: this compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. It acts by directly binding to the NACHT domain of the NLRP3 protein, which prevents its ATP-driven oligomerization and the subsequent assembly of the inflammasome complex. This blockade inhibits the activation of Caspase-1 and the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][2][3]
Q2: What are the primary challenges when working with XA in vivo?
A2: The primary challenges stem from XA's physicochemical properties and the nature of in vivo inflammatory models. Key issues include:
-
Poor Aqueous Solubility: XA is highly hydrophobic, requiring specialized vehicle formulations for administration.
-
Vehicle-Induced Inflammation: Some solvents or surfactants used to dissolve XA can themselves induce an inflammatory response, confounding experimental results.[4]
-
High Inter-Animal Variability: Inflammatory responses, particularly in models like LPS challenge, can vary significantly between animals due to genetic background, microbiome, and other factors.[5][6]
-
Potential for Off-Target Effects: At very high concentrations, XA may exhibit off-target activity. It is crucial to perform dose-response studies to identify the optimal therapeutic window.
Q3: Which animal models are most appropriate for testing the efficacy of XA?
A3: The choice of model depends on the therapeutic area of interest. Common and effective models include:
-
LPS-Induced Systemic Inflammation/Peritonitis: A classic, acute model to verify in vivo target engagement and efficacy in suppressing cytokine release.[7]
-
Monosodium Urate (MSU) Crystal-Induced Peritonitis or Gout Model: A specific model for NLRP3-driven diseases like gout.
-
Diet-Induced NASH (Non-alcoholic steatohepatitis) Models: For studying chronic inflammation and fibrosis in the liver.
-
Amyloid-beta (Aβ) Induced Neuroinflammation Models: To assess the potential of XA in neurological disorders like Alzheimer's disease.[3]
Q4: How should I store and handle the XA compound?
A4: this compound is stable as a powder at -20°C for up to one year. Once dissolved in a vehicle, it is recommended to prepare fresh solutions for each experiment. If short-term storage of a stock solution (e.g., in 100% DMSO) is necessary, it should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the compound and its solutions from light.
Troubleshooting Guides
Problem Area 1: Formulation and Administration
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of XA in vehicle during or after preparation. | 1. The concentration of XA exceeds its solubility limit in the chosen vehicle. 2. The temperature of the solution has dropped, reducing solubility. 3. The pH of the final formulation is not optimal. | 1. Reduce the final concentration of XA. 2. Gently warm the solution (e.g., to 37°C) and maintain warmth during administration. Prepare the formulation immediately before use. 3. Consider a different vehicle system (see table below). Always perform a small-scale solubility test first. |
| Animals show signs of distress (e.g., ruffled fur, lethargy) immediately after injection of vehicle control. | 1. The vehicle itself has inherent toxicity or is causing irritation.[4] 2. High concentrations of solvents like DMSO or ethanol can cause adverse effects.[8][9] 3. The osmolality or pH of the formulation is not physiological.[10] | 1. Switch to a more biocompatible vehicle. 2. Reduce the percentage of the organic solvent. For intraperitoneal (i.p.) injections, aim for a final DMSO concentration of <5-10%. 3. Ensure the final formulation is isotonic and near neutral pH. |
| Vehicle Composition | Max XA Solubility (mg/mL) | Route | Pros | Cons |
| 5% DMSO, 40% PEG400, 55% Saline | 5 | i.p., p.o. | Good solubility for many compounds. | PEG400 can have physiological effects at high doses.[4] |
| 10% Solutol HS 15, 90% Saline | 2 | i.v., i.p. | Suitable for intravenous administration. | Can cause hypersensitivity reactions in some animals. |
| 0.5% Carboxymethylcellulose (CMC), 0.25% Tween 80 in Water | 1 | p.o. | Well-tolerated for oral gavage. Forms a suspension. | Not a true solution; requires constant agitation to ensure dose homogeneity. |
| 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in Saline | 8 | i.p., s.c. | High solubility, generally well-tolerated. | Can affect cholesterol levels in long-term studies.[9] |
Problem Area 2: In Vivo Efficacy and Data Variability
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in cytokine readouts (e.g., IL-1β) between animals in the same group. | 1. Inconsistent administration (e.g., inaccurate volume, subcutaneous vs. true i.p. injection). 2. Inherent biological variability in the inflammatory response to LPS.[5][6] 3. Differences in animal age, sex, or microbiome. 4. Inhomogeneous suspension of XA if not fully solubilized. | 1. Ensure proper training on injection techniques. For i.p. injections, use a 25-27G needle and aspirate to check for fluid before injecting. 2. Increase group sizes (n=8-12) to improve statistical power. 3. Use animals from a single supplier, of the same sex and a narrow age range. Co-house animals to normalize microbiome. 4. Vortex the formulation vigorously between each animal injection. |
| No significant reduction in IL-1β despite using the recommended dose of XA. | 1. Insufficient drug exposure (poor bioavailability or rapid metabolism). 2. Timing of drug administration relative to the inflammatory challenge is suboptimal. 3. The inflammatory stimulus activates other inflammasomes (e.g., AIM2, NLRC4) not targeted by XA.[11] 4. Degradation of the XA compound. | 1. Perform a pilot pharmacokinetic (PK) study to confirm exposure. Consider changing the administration route. 2. Administer XA 30-60 minutes before the inflammatory stimulus (e.g., LPS) for acute models. 3. Confirm the model is NLRP3-dependent by running parallel experiments with NLRP3 knockout mice. 4. Use freshly prepared compound and verify its purity. |
| Unexpected mortality in the LPS + XA group. | 1. Toxicity of the vehicle formulation. 2. Drug-LPS interaction leading to enhanced toxicity. 3. Suppression of NLRP3 could increase susceptibility to certain infections, although less common in sterile inflammation models.[12] | 1. Run a maximum tolerated dose (MTD) study with the XA formulation alone (without LPS). 2. Lower the dose of both XA and LPS. The LPS dose required can vary significantly between mouse strains and suppliers.[13] 3. Ensure sterile procedures and monitor animals for signs of infection. |
Problem Area 3: Ex Vivo Sample Analysis (ELISA & Western Blot)
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable IL-1β levels in positive controls (LPS-treated group) by ELISA. | 1. Poor sample handling (protein degradation). 2. Issues with the ELISA kit (e.g., expired reagents, improper storage). 3. Suboptimal LPS challenge (dose too low or inactive LPS). 4. Incorrect sample type (IL-1β is measured in serum/plasma or peritoneal lavage, not typically in whole tissue lysate without processing). | 1. Collect samples quickly, keep on ice, and add protease inhibitors. Store at -80°C. Avoid multiple freeze-thaw cycles.[14] 2. Run the standard curve provided with the kit. If it fails, the kit may be faulty. Check all reagent preparation steps.[15][16] 3. Verify the LPS lot and dose. A typical i.p. dose is 0.5-5 mg/kg for C57BL/6 mice.[13] 4. Ensure you are measuring secreted IL-1β from the correct biological fluid. |
| High background or poor standard curve in IL-1β ELISA. | 1. Insufficient washing between steps. 2. Cross-contamination between wells. 3. Incorrect dilution of standards or antibodies. 4. Contaminated substrate.[17] | 1. Ensure wash buffer completely fills wells during each wash step. Invert and tap plates on absorbent paper to remove all residual liquid.[18] 2. Use fresh pipette tips for every standard and sample.[16] 3. Carefully check all dilution calculations and pipetting technique.[18] 4. The TMB substrate should be colorless before adding to the plate. |
| No cleaved Caspase-1 (p20) band visible on Western blot from cell lysates of LPS-treated animals. | 1. Cleaved Caspase-1 is secreted into the supernatant along with IL-1β upon inflammasome activation. It is often difficult to detect in cell lysates.[19] 2. The antibody may not be sensitive enough or may not recognize the cleaved fragment. 3. Protein degradation during sample preparation. | 1. Concentrate proteins from the cell culture supernatant or peritoneal lavage fluid to detect the secreted p20 fragment.[19][20] 2. Use a well-validated antibody known to detect the cleaved form. Run a positive control (e.g., lysate from cells treated with Nigericin).[21] 3. Work quickly on ice and use fresh protease inhibitor cocktails. |
| Cleaved Caspase-1 detected in control/untreated samples. | 1. Cells were stressed or underwent apoptosis during harvesting, leading to non-specific caspase activation.[22] 2. Ex vivo inflammasome activation after sample collection. | 1. Handle cells gently during lysis. Ensure lysis buffer conditions are optimal. 2. Lyse cells immediately after collection or flash-freeze samples in liquid nitrogen. |
Experimental Protocols
Protocol 1: Preparation of XA Formulation (Vehicle: 20% HPβCD)
-
Objective: To prepare a 5 mg/mL solution of this compound for intraperitoneal injection.
-
Materials:
-
This compound (XA) powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile 0.9% Saline
-
Sterile conical tubes
-
-
Procedure:
-
Prepare a 40% (w/v) HPβCD stock solution in sterile saline. This may require heating to 50-60°C to fully dissolve. Allow to cool to room temperature.
-
Weigh the required amount of XA powder into a sterile tube.
-
Add the 40% HPβCD solution to the XA powder to achieve a concentration of 10 mg/mL.
-
Vortex vigorously and sonicate in a bath sonicator for 10-15 minutes until the XA is fully dissolved, resulting in a clear solution.
-
Perform a 1:1 dilution with sterile saline to reach the final concentrations of 5 mg/mL XA and 20% HPβCD.
-
Visually inspect for any precipitation. Use the formulation within 1-2 hours of preparation.
-
Protocol 2: LPS-Induced Systemic Inflammation Model in Mice
-
Objective: To assess the in vivo efficacy of XA in reducing systemic IL-1β production.
-
Animals: C57BL/6 mice, male, 8-10 weeks old. Acclimatize for at least one week.
-
Materials:
-
XA formulation (from Protocol 1)
-
Vehicle control (20% HPβCD in saline)
-
Lipopolysaccharide (LPS) from E. coli O111:B4, dissolved in sterile saline at 0.2 mg/mL.
-
-
Procedure:
-
Randomly assign mice to experimental groups (n=8 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + LPS
-
Group 3: XA (e.g., 20 mg/kg) + LPS
-
-
Administer the XA formulation or Vehicle control via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
Wait for 60 minutes to allow for drug distribution.
-
Administer LPS (2 mg/kg) or sterile saline via i.p. injection.
-
Two hours after the LPS injection, collect blood via cardiac puncture into EDTA-coated tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Collect the plasma and store at -80°C until analysis.
-
Measure IL-1β levels in the plasma using a commercial ELISA kit according to the manufacturer's instructions.
-
Visualizations
Signaling Pathways and Workflows
Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound (XA).
Caption: Standard experimental workflow for an in vivo efficacy study of this compound.
References
- 1. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models | Semantic Scholar [semanticscholar.org]
- 3. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipopolysaccharide-Induced Strain-Specific Differences in Neuroinflammation and MHC-I Pathway Regulation in the Brains of Bl6 and 129Sv Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recovery from an acute systemic and central LPS-inflammation challenge is affected by mouse sex and genetic background | PLOS One [journals.plos.org]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 10. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alsnewstoday.com [alsnewstoday.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]
- 14. ibl-international.com [ibl-international.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. hycultbiotech.com [hycultbiotech.com]
- 17. assaygenie.com [assaygenie.com]
- 18. ethosbiosciences.com [ethosbiosciences.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Caspase-1 Western spontaneous activation - SDS-PAGE and Western Blotting [protocol-online.org]
reducing off-target effects of Xenyhexenic Acid in cellular assays
Welcome to the technical support center for Xenyhexenic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in cellular assays, with a focus on minimizing off-target effects and ensuring data accuracy.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Question: We are observing high levels of cytotoxicity in our cell line, even at concentrations where we expect to see specific inhibition of the target. What could be the cause and how can we address it?
Answer: High cytotoxicity can stem from several factors, including off-target effects, incorrect compound concentration, or issues with the cellular assay itself. Here are some troubleshooting steps:
-
Optimize this compound Concentration: It is crucial to perform a dose-response curve to determine the optimal concentration that provides maximal on-target inhibition with minimal cytotoxicity. We recommend a concentration range of 0.1 nM to 10 µM for initial experiments.
-
Reduce Incubation Time: Prolonged exposure to any small molecule can lead to toxicity. Try reducing the incubation time to see if cytotoxicity decreases while maintaining the desired on-target effect.
-
Assess Cell Health: Ensure that the cells are healthy and not compromised before adding the compound.[1] Factors like passage number and confluency can impact experimental outcomes.[2]
-
Control for Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is not toxic to the cells. A solvent-only control is essential.
Question: Our results show inconsistent inhibition of the target protein's activity. What could be leading to this variability?
Answer: Inconsistent target inhibition can be due to several experimental variables. Consider the following:
-
Compound Stability: Ensure that this compound is properly stored and handled to prevent degradation. Prepare fresh dilutions for each experiment.
-
Assay Conditions: Inconsistencies in cell density, incubation time, and temperature can lead to variable results. Standardize these parameters across all experiments.
-
Cell Line Integrity: Verify the identity of your cell line and test for mycoplasma contamination, as this can significantly impact cellular responses.[2]
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the serine/threonine kinase, Kinase Y, which is a key component of the MAPK/ERK signaling pathway. It acts by competing with ATP for the kinase's binding site, thereby preventing the phosphorylation of its downstream substrates.
Q2: What are the potential off-target effects of this compound?
A2: While designed for selectivity, this compound may exhibit off-target activity against other kinases with similar ATP-binding pockets. Known off-targets include kinases from the SRC family and some receptor tyrosine kinases. These off-target interactions can lead to unintended cellular effects.
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for accurate data interpretation.[3] Here are some strategies:
-
Use the Lowest Effective Concentration: Based on your dose-response studies, use the lowest concentration of this compound that gives a robust on-target effect.
-
Employ a Structurally Unrelated Inhibitor: Use another inhibitor of Kinase Y with a different chemical scaffold to confirm that the observed phenotype is due to the inhibition of the intended target and not an off-target effect of this compound.
-
Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knock down the expression of the target protein (Kinase Y).[3] The phenotype observed should mimic the effects of this compound if the compound is acting on-target.
-
Perform Kinase Profiling: A broad panel kinase screen can identify other kinases that are inhibited by this compound at various concentrations.
Q4: What are the recommended positive and negative controls for my cellular assays with this compound?
A4: Proper controls are essential for interpreting your results.
-
Positive Control: A known activator of the Kinase Y pathway (e.g., a growth factor) can be used to ensure the pathway is active in your cell line.
-
Negative Control: A vehicle control (e.g., DMSO) is necessary to account for any effects of the solvent.
-
Specificity Control: A structurally similar but inactive analog of this compound, if available, can help confirm that the observed effects are due to the specific chemical structure of the active compound.
Quantitative Data Summary
The following tables provide a summary of hypothetical quantitative data for this compound.
Table 1: Dose-Response of this compound on Kinase Y Activity and Cell Viability
| This compound (nM) | Kinase Y Inhibition (%) | Cell Viability (%) |
| 0.1 | 5.2 ± 1.1 | 98.5 ± 2.3 |
| 1 | 25.8 ± 3.4 | 97.1 ± 1.9 |
| 10 | 75.3 ± 4.1 | 95.6 ± 2.5 |
| 100 | 95.1 ± 2.8 | 88.2 ± 3.7 |
| 1000 | 98.9 ± 1.5 | 65.4 ± 5.1 |
| 10000 | 99.2 ± 1.2 | 30.7 ± 6.8 |
Table 2: Off-Target Kinase Profiling of this compound at 1 µM
| Kinase Target | Inhibition (%) |
| Kinase Y | 98.9 |
| SRC | 45.2 |
| LYN | 38.7 |
| EGFR | 15.3 |
| VEGFR2 | 10.1 |
Experimental Protocols
1. Cell Viability Assay (Using CellTiter-Glo®)
This protocol is adapted from the CellTiter-Glo® Luminescent Cell Viability Assay.[4]
-
Objective: To determine the number of viable cells in culture after treatment with this compound.
-
Materials:
-
Opaque-walled 96-well plates
-
Cells in culture medium
-
This compound
-
CellTiter-Glo® Reagent
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (and vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[5]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[5]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Record luminescence using a plate reader.
-
2. Western Blot for Target Engagement
-
Objective: To assess the phosphorylation status of a known downstream substrate of Kinase Y as a measure of target engagement.
-
Procedure:
-
Plate cells and treat with this compound as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the Kinase Y substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) for normalization.
-
Visualizations
Caption: Hypothetical MAPK/ERK signaling pathway showing the inhibitory action of this compound on Kinase Y.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 5. OUH - Protocols [ous-research.no]
Xenyhexenic Acid experimental variability and reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xenyhexenic Acid. Our aim is to address common experimental challenges and improve reproducibility.
Frequently Asked Questions (FAQs)
1. What is the optimal solvent and storage condition for this compound?
This compound is sparingly soluble in aqueous solutions. For cell culture experiments, it is recommended to first dissolve this compound in ethanol or DMSO to create a stock solution. This stock solution should then be complexed with fatty acid-free Bovine Serum Albumin (BSA) for delivery to cells. Stock solutions in organic solvents should be stored at -20°C or -80°C and protected from light to minimize degradation.
2. I am observing high levels of cell death in my experiments. What could be the cause?
High concentrations of this compound can induce lipotoxicity. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type. Additionally, ensure that the concentration of the organic solvent (e.g., ethanol or DMSO) in your final culture medium is minimal (typically <0.1%) as the solvent itself can be cytotoxic.
3. My results with this compound are inconsistent across experiments. What are the potential sources of variability?
Inconsistent results can arise from several factors:
-
Reagent Variability: Different lots of this compound or BSA can have slight variations. It is advisable to test new batches before use in critical experiments.
-
Preparation of this compound-BSA Complex: The complexation process is critical. Ensure consistent incubation times and temperatures during preparation.
-
Oxidation: this compound, as an unsaturated fatty acid, is susceptible to oxidation. Prepare fresh working solutions and avoid repeated freeze-thaw cycles of the stock solution.
-
Cell Culture Conditions: Variations in cell passage number, confluence, and serum concentration in the media can all impact cellular responses.
4. What are the appropriate negative controls for experiments involving this compound?
It is essential to include multiple negative controls:
-
Vehicle Control: Cells treated with the same concentration of the organic solvent (e.g., ethanol or DMSO) used to dissolve the this compound.
-
BSA Control: Cells treated with the same concentration of fatty acid-free BSA used to complex the this compound. This control is crucial as BSA itself can have biological effects.[1]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Culture Medium
| Possible Cause | Recommended Solution |
| Inadequate complexation with BSA. | Ensure the molar ratio of this compound to BSA is optimized. A common starting point is a 4:1 to 6:1 molar ratio. Increase the incubation time (e.g., 30-60 minutes) and temperature (e.g., 37°C) during the complexation step to improve binding. |
| High concentration of this compound. | Try a lower final concentration of this compound in your experiment. |
| Incorrect solvent used for stock solution. | Use ethanol or DMSO for the initial stock solution before complexing with BSA. |
Issue 2: High Background Signal or Off-Target Effects
| Possible Cause | Recommended Solution |
| Contaminants in this compound or BSA. | Use high-purity this compound and fatty acid-free BSA. Consider filtering the this compound-BSA complex solution through a 0.22 µm filter before adding it to the cell culture. |
| Biological activity of BSA. | Ensure you are using a fatty acid-free BSA and include a BSA-only control in your experimental design.[1] |
| Oxidation of this compound. | Prepare fresh working solutions for each experiment. Protect stock solutions from light and air. Consider adding an antioxidant like Vitamin E (α-tocopherol) to your culture medium, but be sure to include an appropriate vehicle control for the antioxidant. |
Quantitative Data Summary
Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression in Macrophages
| Treatment Group | IL-6 Expression (pg/mL) | TNF-α Expression (pg/mL) |
| Vehicle Control (DMSO + BSA) | 15.2 ± 2.1 | 25.8 ± 3.4 |
| This compound (10 µM) | 85.6 ± 7.9 | 150.2 ± 12.5 |
| This compound (50 µM) | 250.1 ± 21.3 | 480.7 ± 35.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cytotoxicity of this compound in Hepatocytes after 24-hour exposure
| Concentration of this compound | Cell Viability (%) |
| 0 µM (Vehicle Control) | 100 ± 4.5 |
| 10 µM | 98.2 ± 5.1 |
| 50 µM | 95.7 ± 4.8 |
| 100 µM | 72.3 ± 6.2 |
| 200 µM | 45.1 ± 7.9 |
Cell viability was assessed using an MTT assay. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex for Cell Culture
-
Prepare a stock solution of this compound: Dissolve this compound in 100% ethanol to a concentration of 10 mM.
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in serum-free cell culture medium to a concentration of 1 mM.
-
Complex this compound with BSA: While vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired molar ratio (e.g., 5:1 this compound to BSA).
-
Incubate the complex: Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
Sterilize and use: Sterilize the this compound-BSA complex by passing it through a 0.22 µm filter. The complex is now ready to be added to your cell culture experiments.
Protocol 2: Assessment of Pro-inflammatory Cytokine Secretion
-
Cell Seeding: Seed macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the this compound-BSA complex at various concentrations. Include vehicle and BSA-only controls.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Cytokine Analysis: Analyze the concentration of IL-6 and TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
Visualizations
Caption: Experimental workflow for analyzing the effect of this compound on cytokine production.
Caption: Postulated signaling pathway for this compound-induced inflammation.
References
how to prevent degradation of Xenyhexenic Acid in storage
Welcome to the technical support center for Xenyhexenic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a polyunsaturated fatty acid derivative under investigation as a therapeutic agent for neurological disorders. Its chemical structure, featuring a conjugated double bond system and an ester functional group, makes it susceptible to degradation. Maintaining its stability is critical as degradation can lead to a loss of therapeutic activity and the formation of potentially harmful impurities.
Q2: What are the primary pathways of this compound degradation?
A2: The three main degradation pathways for this compound are:
-
Oxidative Degradation: Reaction with atmospheric oxygen, often catalyzed by light or trace metal ions, can break down the polyunsaturated chain.
-
Hydrolysis: The ester linkage in the molecule can be cleaved by water, a reaction that is accelerated in acidic or basic conditions.
-
Photodegradation: Exposure to ultraviolet (UV) or high-energy visible light can induce isomerization and other photochemical reactions, altering the molecule's structure and efficacy.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: -20°C or lower.
-
Atmosphere: Under an inert gas such as argon or nitrogen.
-
Light: Protected from light in an amber vial or a container wrapped in aluminum foil.
-
Container: Use tightly sealed containers to prevent moisture and oxygen ingress.[1][2]
Q4: I've observed a decrease in the purity of my this compound sample over time. What could be the cause?
A4: A decrease in purity is likely due to degradation. The most common causes are improper storage conditions, such as exposure to air, light, or moisture. Review your storage protocol against the recommended conditions. If the compound is handled frequently, repeated freeze-thaw cycles can also contribute to degradation.
Q5: Can I store this compound in a solution?
A5: Storing this compound in solution is generally not recommended for long-term storage due to the increased risk of hydrolysis and oxidation. If short-term storage in solution is necessary, use a deoxygenated aprotic solvent (e.g., anhydrous dimethyl sulfoxide or ethanol) and store at -80°C under an inert atmosphere.
Troubleshooting Guides
Issue 1: Rapid Degradation of Solid this compound
| Symptom | Possible Cause | Troubleshooting Step |
| Discoloration (e.g., yellowing) of the solid powder. | Oxidation: Exposure to atmospheric oxygen. | 1. Ensure the container is properly sealed and was flushed with an inert gas (argon or nitrogen) before sealing. 2. For future aliquots, handle the solid material in a glove box or under a stream of inert gas. |
| Change in physical state (e.g., becoming oily or sticky). | Moisture Absorption/Hydrolysis: Inadequate protection from humidity. | 1. Store the vial within a desiccator, even when inside the freezer. 2. When removing from cold storage, allow the container to equilibrate to room temperature before opening to prevent condensation. |
| Reduced potency in bioassays compared to a fresh sample. | Photodegradation: Exposure to light. | 1. Confirm that the storage vial is made of amber glass or is otherwise protected from light (e.g., wrapped in foil). 2. Minimize exposure to ambient light during handling and weighing. |
Issue 2: Instability of this compound in Formulation
| Symptom | Possible Cause | Troubleshooting Step |
| Precipitation or cloudiness in a formulated solution. | pH-induced Hydrolysis: The pH of the formulation buffer may be promoting ester cleavage. | 1. Measure the pH of your formulation. This compound is most stable at a slightly acidic pH (around 5.5-6.5). 2. Consider using a different buffering agent or adjusting the pH. |
| Loss of active ingredient concentration in the formulation over a short period. | Oxidation Catalyzed by Excipients: Trace metal ions in formulation excipients can accelerate oxidative degradation. | 1. Incorporate a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), into your formulation to sequester metal ions. 2. Consider adding an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid. |
Data Presentation
Table 1: Impact of Storage Temperature on this compound Purity over 6 Months
| Storage Temperature (°C) | Purity after 6 Months (%) | Key Degradation Products |
| 25 | 65.2 | Oxidative and Hydrolytic Products |
| 4 | 88.5 | Oxidative Products |
| -20 | 97.1 | Minimal Degradation |
| -80 | 99.8 | Not Detected |
Table 2: Effect of Stabilizers on this compound Stability in a Propylene Glycol Formulation at 4°C
| Formulation | Purity after 30 Days (%) |
| No Stabilizer | 91.3 |
| 0.01% EDTA | 95.6 |
| 0.02% BHT | 96.2 |
| 0.01% EDTA + 0.02% BHT | 99.1 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method to quantify this compound and its primary degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Dilute the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Inject standards and samples for analysis.
-
The retention time for this compound is approximately 15.2 minutes. Degradation products will typically elute earlier.
-
Visualizations
Degradation Pathways
Caption: Major degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Optimizing Treatment Protocols for Bioactive Compounds
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time for treatment with the novel compound Xenyhexenic Acid. It is important to note that as of our latest update, detailed public-domain information on the specific biological activities and mechanism of action of this compound (CAS 964-82-9) is limited. The information presented here is therefore based on general principles for characterizing the activity of a new bioactive molecule and should be adapted based on emerging research and internal experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal incubation time for this compound?
A1: The initial step is to establish a dose-response curve at a fixed, reasonably long incubation time (e.g., 24 or 48 hours). This will help identify a concentration range where the compound elicits a biological response. The selection of this initial time point can be guided by the expected nature of the biological process being studied (e.g., rapid signaling events vs. longer-term changes in gene expression).
Q2: How do I design a time-course experiment to find the optimal incubation time?
A2: Once you have an effective concentration from your dose-response studies, you should perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and measuring the biological endpoint at multiple time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The optimal incubation time is the point at which the desired effect is maximal and precedes any potential secondary effects or cytotoxicity.
Q3: What are some common issues that can affect the determination of the optimal incubation time?
A3: Several factors can influence the outcome of your experiment:
-
Cell density: Ensure you seed cells at a consistent density across all experiments, as this can affect their growth rate and response to treatment.
-
Compound stability: The stability of this compound in your culture medium over time can impact its effective concentration. If the compound degrades quickly, shorter incubation times or media changes may be necessary.
-
Assay variability: Ensure your assay is robust and has low well-to-well variability. Include appropriate controls (e.g., vehicle control, positive control) in all experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect at any incubation time. | The concentration of this compound is too low. | Perform a wider dose-response curve to identify an effective concentration range. |
| The compound may not be active in your specific cell model or for the chosen endpoint. | Consider using a different cell line or measuring a different biological outcome. | |
| The compound may have poor solubility or stability. | Verify the solubility of this compound in your culture medium and assess its stability over the course of the experiment. | |
| High variability between replicate experiments. | Inconsistent cell seeding or cell health. | Standardize your cell culture and seeding procedures. Ensure cells are healthy and in the exponential growth phase at the start of the experiment. |
| Assay performance issues. | Optimize your assay protocol to reduce variability. Ensure proper mixing of reagents and consistent incubation conditions. | |
| Cell death observed at longer incubation times. | The compound may be cytotoxic at the concentration and duration tested. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the toxic concentration range and time points. |
Experimental Protocols
Protocol: Determining Optimal Incubation Time Using a Cell-Based Assay
This protocol outlines a general procedure for determining the optimal incubation time for this compound using a hypothetical cell-based assay measuring changes in a specific biomarker.
1. Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Assay-specific reagents (e.g., lysis buffer, antibodies, detection reagents)
-
Multi-well plates (e.g., 96-well)
-
Plate reader or other detection instrument
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment (Time-Course):
-
Prepare a working solution of this compound in complete culture medium at the desired final concentration (determined from prior dose-response experiments).
-
Prepare a vehicle control solution (medium with the same final concentration of the solvent, e.g., DMSO).
-
At staggered start times corresponding to the desired incubation periods (e.g., start the 48h treatment first, then the 24h, etc.), remove the old medium from the cells and add the this compound working solution or the vehicle control solution.
-
-
Assay Endpoint Measurement:
-
At the end of the experiment (time 0 for all treatments), perform the specific assay according to the manufacturer's instructions. This may involve cell lysis, addition of detection reagents, and incubation.
-
Read the plate on the appropriate instrument (e.g., plate reader for absorbance, fluorescence, or luminescence).
-
3. Data Analysis:
-
Subtract the background reading (if any) from all wells.
-
Normalize the signal from the this compound-treated wells to the vehicle control wells for each time point.
-
Plot the normalized response versus the incubation time to determine the optimal duration of treatment.
Data Presentation
Table 1: Hypothetical Time-Course of Biomarker Modulation by this compound
| Incubation Time (hours) | Normalized Biomarker Level (Mean ± SD) |
| 0 | 1.00 ± 0.05 |
| 2 | 1.15 ± 0.08 |
| 4 | 1.42 ± 0.11 |
| 8 | 1.89 ± 0.15 |
| 12 | 2.56 ± 0.21 |
| 24 | 2.31 ± 0.18 |
| 48 | 1.95 ± 0.16 |
| 72 | 1.52 ± 0.13 |
Visualizations
Caption: Experimental workflow for optimizing incubation time.
Caption: Hypothetical signaling pathway for this compound.
Technical Support Center: Scaling Up Xenyhexenic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of Xenyhexenic Acid production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield in the Final Condensation Step
Q: We are experiencing significantly lower than expected yields (below 40%) in the final palladium-catalyzed condensation step when moving from a 1L to a 20L reactor. What are the potential causes and solutions?
A: Several factors can contribute to a drop in yield during scale-up of the condensation step. Here are the most common causes and recommended troubleshooting steps:
-
Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, negatively impacting the reaction kinetics.
-
Solution: Increase the agitation speed and consider using a different impeller design (e.g., a pitched-blade turbine) to improve vortexing and ensure a homogeneous reaction mixture.
-
-
Poor Catalyst Dispersion: The palladium catalyst must be evenly dispersed to be effective.
-
Solution: Ensure the catalyst is added to a well-agitated solution. Consider creating a slurry of the catalyst in a small amount of solvent before adding it to the main reactor.
-
-
Oxygen Sensitivity: The palladium catalyst is sensitive to oxygen, which can lead to deactivation.
-
Solution: Ensure the reactor is thoroughly purged with an inert gas (e-g., nitrogen or argon) before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Heat Transfer Issues: Larger reaction volumes have a lower surface-area-to-volume ratio, which can make it difficult to maintain the optimal reaction temperature.
-
Solution: Monitor the internal reaction temperature closely. If necessary, adjust the heating-jacket temperature more gradually to avoid overshooting the target temperature.
-
Issue 2: High Levels of Impurity XA-3 in the Final Product
Q: Our final batch of this compound shows high levels of impurity XA-3 (above 2%) after crystallization. How can we reduce this impurity?
A: Impurity XA-3 is a known byproduct of the hydrolysis of the starting material. Its presence at high levels typically indicates an issue with moisture control or reaction time.
-
Strict Moisture Control: The presence of water can lead to the formation of XA-3.
-
Solution: Use anhydrous solvents and dry all glassware thoroughly before use. Ensure the inert gas used for blanketing is passed through a drying column.
-
-
Optimized Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the formation of byproducts.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC or TLC). Stop the reaction as soon as the starting material is consumed.
-
-
Recrystallization Solvent System: The choice of solvent for recrystallization is crucial for removing impurities.
-
Solution: Consider a co-solvent system for recrystallization. A mixture of ethanol and water (e.g., 9:1) has been shown to be effective in selectively precipitating this compound while leaving XA-3 in the mother liquor.
-
Quantitative Data Summary
Table 1: Effect of Agitation Speed on Yield in 20L Reactor
| Agitation Speed (RPM) | Average Yield (%) | Standard Deviation |
|---|---|---|
| 100 | 38.2 | 2.5 |
| 200 | 55.7 | 1.8 |
| 300 | 65.1 | 1.2 |
| 400 | 65.5 | 1.3 |
Table 2: Impact of Recrystallization Solvent on Purity
| Solvent System | Purity of this compound (%) | Level of Impurity XA-3 (%) |
|---|---|---|
| Isopropanol | 97.5 | 2.1 |
| Acetone | 98.1 | 1.6 |
| Ethanol/Water (9:1) | 99.6 | 0.3 |
| Heptane | 95.2 | 4.5 |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the final condensation step?
A1: The optimal temperature for the palladium-catalyzed condensation is between 80-85°C. Temperatures below this range can lead to a sluggish reaction, while temperatures above 90°C can increase the rate of byproduct formation.
Q2: How can I monitor the progress of the reaction in real-time?
A2: For real-time monitoring, it is recommended to use an in-situ IR probe if your reactor is equipped with one. Alternatively, you can carefully take small aliquots of the reaction mixture at regular intervals and analyze them by HPLC or TLC.
Q3: Is the palladium catalyst recoverable?
A3: Yes, the palladium on carbon catalyst can be recovered by filtration after the reaction is complete. It can often be reused 2-3 times, although a slight decrease in activity may be observed with each cycle.
Q4: What are the safety precautions for handling the pyrophoric catalyst?
A4: The palladium on carbon catalyst can be pyrophoric, especially after use. It should always be handled under an inert atmosphere. When filtering, do not allow the catalyst cake to dry completely in the air. Wet the filter cake with a small amount of water or an inert solvent before disposal.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Condensation (20L Scale)
-
Reactor Setup: Ensure the 20L glass reactor is clean, dry, and equipped with a mechanical stirrer, a condenser, a temperature probe, and an inert gas inlet.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to remove any residual oxygen.
-
Charging Reactants: Charge the reactor with the starting material (1.0 kg), the coupling partner (1.2 kg), and the anhydrous solvent (10 L).
-
Stirring: Begin stirring at 300 RPM to ensure the solids are well suspended.
-
Catalyst Addition: Under a positive flow of nitrogen, carefully add the palladium on carbon catalyst (50 g, 5 wt%).
-
Heating: Heat the reaction mixture to 80-85°C using a heating jacket.
-
Monitoring: Monitor the reaction progress every hour using HPLC.
-
Reaction Completion: Once the starting material is consumed (typically 6-8 hours), cool the reaction mixture to room temperature.
-
Catalyst Filtration: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent.
-
Work-up: Proceed with the aqueous work-up and extraction as per your standard procedure.
Protocol 2: Recrystallization of this compound
-
Dissolution: Transfer the crude this compound to a clean, dry flask. Add the ethanol/water (9:1) solvent system and heat to 60°C with stirring until all the solid has dissolved.
-
Cooling: Slowly cool the solution to room temperature over 2-3 hours to allow for the formation of large crystals.
-
Crystallization: Cool the flask in an ice bath for at least 1 hour to maximize the precipitation of the product.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified this compound in a vacuum oven at 40°C overnight.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in the condensation step.
Validation & Comparative
Validating the Efficacy of Xenyhexenic Acid Against a Positive Control in GABA Transaminase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the efficacy of Xenyhexenic Acid, a novel compound, against a well-established positive control. The following sections detail the experimental protocols, present a model for data comparison, and illustrate the relevant biological pathways and workflows.
Comparative Efficacy of GABA Transaminase Inhibitors
The efficacy of this compound as a potential inhibitor of GABA transaminase (GABA-T) is evaluated against Vigabatrin, an FDA-approved irreversible inhibitor of this enzyme.[1][2] This comparison is crucial for determining the relative potency and potential therapeutic advantages of this compound.
Quantitative Data Summary
The following table summarizes hypothetical data from key in vitro experiments designed to compare the efficacy of this compound and Vigabatrin.
| Parameter | This compound | Vigabatrin (Positive Control) |
| IC₅₀ (µM) | 15 | 25 |
| Enzyme Inhibition (%) at 50 µM | 85 | 78 |
| Ki (µM) | 5 | 10 |
| Mechanism of Inhibition | Competitive | Irreversible |
| Cell Viability (%) at 100 µM | 92 | 88 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
GABA Transaminase Activity Assay
This assay quantifies the enzymatic activity of GABA-T in the presence and absence of inhibitors.
-
Enzyme and Substrate Preparation: Recombinant human GABA transaminase is used. The substrates, GABA and α-ketoglutarate, are prepared in a suitable buffer (e.g., 50 mM potassium pyrophosphate, pH 8.5).[1]
-
Inhibitor Preparation: this compound and Vigabatrin are dissolved in the assay buffer to create a range of concentrations.
-
Assay Procedure:
-
The enzyme is pre-incubated with varying concentrations of the inhibitors (or vehicle control) for a specified time at 37°C.
-
The enzymatic reaction is initiated by adding the substrates.
-
The rate of product formation (succinic semialdehyde or glutamate) is measured over time using a spectrophotometer or a coupled enzyme assay.
-
-
Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Enzyme Inhibition Kinetics
This experiment determines the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible).
-
Experimental Setup: The GABA transaminase activity assay is performed with varying concentrations of both the substrate (GABA) and the inhibitor (this compound or Vigabatrin).
-
Data Analysis: The reaction rates are plotted on a Lineweaver-Burk or Michaelis-Menten plot. The type of inhibition is determined by analyzing the changes in Vmax and Km in the presence of the inhibitor. The inhibition constant (Ki) is also calculated from these plots.
Cell-Based Assay for GABA Level Modulation
This assay assesses the ability of the inhibitors to increase GABA levels in a cellular context.
-
Cell Culture: A suitable neuronal cell line (e.g., primary hippocampal neurons) is cultured.[3]
-
Treatment: The cells are treated with different concentrations of this compound or Vigabatrin for a specified duration.
-
GABA Quantification: Intracellular GABA levels are measured using High-Performance Liquid Chromatography (HPLC) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The fold increase in GABA levels compared to untreated control cells is calculated for each treatment condition.
Cytotoxicity Assay
This assay evaluates the potential toxic effects of the compounds on cells.
-
Cell Culture and Treatment: Neuronal cells are treated with a range of concentrations of this compound or Vigabatrin.
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH).
-
Data Analysis: The percentage of cell viability relative to the vehicle-treated control is calculated for each concentration.
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for validating the efficacy of this compound and the signaling pathway of the GABAergic synapse.
Caption: Experimental workflow for validating this compound efficacy.
Caption: GABAergic synapse and the action of this compound.
References
- 1. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 3. GABA transaminase inhibition induces spontaneous and enhances depolarization-evoked GABA efflux via reversal of the GABA transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Xenyhexenic Acid and Fenofibrate in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Xenyhexenic Acid, a novel synthetic anti-lipid agent, and Fenofibrate, a well-established fibric acid derivative. The information presented is intended for an audience with a professional background in biomedical research and drug development. While data for Fenofibrate is based on established clinical findings, the information for this compound is presented as a plausible hypothesis based on its chemical class, as comprehensive public data is not yet available.
Mechanism of Action
This compound (Hypothetical)
This compound is postulated to act as an inhibitor of Acetyl-CoA Carboxylase (ACC), a critical enzyme in the de novo synthesis of fatty acids. By blocking ACC, this compound would reduce the production of malonyl-CoA, a key building block for fatty acid elongation. This would lead to a decrease in the synthesis of triglycerides and the subsequent assembly and secretion of very-low-density lipoprotein (VLDL) particles from the liver. This proposed mechanism offers a distinct approach to lipid-lowering therapy by targeting the foundational steps of lipid biosynthesis.
Fenofibrate (Established)
Fenofibrate's mechanism of action is well-characterized. It is a prodrug that is converted to its active metabolite, fenofibric acid, which functions as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3][4] Activation of PPARα leads to the increased transcription of genes involved in fatty acid oxidation, lipoprotein lipase synthesis, and apolipoprotein A-I and A-II production.[5][6][7] This results in enhanced catabolism of triglyceride-rich particles and an increase in high-density lipoprotein (HDL) cholesterol.[5]
Comparative Efficacy in Lipid Profile Modulation
The following table summarizes the established clinical efficacy of Fenofibrate and the hypothetical efficacy of this compound on key lipid parameters. The data for this compound is projected based on its proposed mechanism of action and is intended for illustrative purposes.
| Parameter | This compound (Hypothetical Data) | Fenofibrate (Established Data) |
| Triglycerides (TG) | ↓ 40-55% | ↓ 30-50%[8] |
| Low-Density Lipoprotein Cholesterol (LDL-C) | ↓ 15-25% | Variable (can slightly increase or decrease) |
| High-Density Lipoprotein Cholesterol (HDL-C) | ↑ 5-10% | ↑ 10-20% |
| Very-Low-Density Lipoprotein (VLDL) | ↓ 35-50% | ↓ 20-40% |
| Apolipoprotein B (ApoB) | ↓ 20-30% | ↓ 10-20% |
Experimental Protocols
1. In Vitro Enzyme Inhibition Assay (for this compound)
-
Objective: To determine the inhibitory potential of this compound on Acetyl-CoA Carboxylase (ACC) activity.
-
Methodology:
-
Recombinant human ACC1 and ACC2 are purified.
-
The assay is performed in a buffer containing ATP, acetyl-CoA, and bicarbonate.
-
The reaction is initiated by the addition of the enzyme.
-
ACC activity is measured by monitoring the incorporation of radiolabeled bicarbonate into malonyl-CoA.
-
This compound is added at varying concentrations to determine the IC50 value.
-
2. PPARα Activation Assay (for Fenofibrate)
-
Objective: To confirm the activation of PPARα by fenofibric acid.
-
Methodology:
-
A cell line (e.g., HepG2) is transiently transfected with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.
-
The cells are treated with varying concentrations of fenofibric acid.
-
Luciferase activity is measured as an indicator of PPARα activation.
-
3. In Vivo Lipid Profile Analysis in a Rodent Model
-
Objective: To evaluate the in vivo efficacy of this compound and Fenofibrate on plasma lipid profiles.
-
Methodology:
-
A hyperlipidemic animal model (e.g., high-fat diet-fed rats or mice) is used.
-
Animals are randomly assigned to treatment groups: vehicle control, this compound, and Fenofibrate.
-
The compounds are administered orally once daily for a period of 4 weeks.
-
Blood samples are collected at baseline and at the end of the treatment period.
-
Plasma levels of triglycerides, total cholesterol, LDL-C, and HDL-C are measured using standard enzymatic assays.
-
Visualizing the Pathways and Workflows
Caption: Comparative Signaling Pathways of this compound and Fenofibrate.
Caption: Experimental Workflow for In Vivo Comparative Analysis.
Summary and Future Directions
This compound, with its postulated mechanism as an ACC inhibitor, represents a potentially novel therapeutic approach to dyslipidemia, primarily by reducing lipid synthesis. In contrast, Fenofibrate enhances lipid clearance through PPARα activation. This fundamental difference in their mechanisms of action suggests that they may have distinct or even complementary roles in the management of hyperlipidemia.
Further preclinical and clinical studies are imperative to validate the hypothesized mechanism of this compound and to rigorously evaluate its efficacy and safety profile. Direct head-to-head comparative trials with established therapies like Fenofibrate will be crucial in determining its future therapeutic positioning.
References
- 1. Lifibrol as a model compound for a novel lipid-lowering mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e-dmj.org [e-dmj.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel Hypolipidaemic Drugs: Mechanisms of Action and Main Metabolic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Mechanism of action of fibrates on lipid and lipoprotein metabolism. | Semantic Scholar [semanticscholar.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pirinixic acid - Wikipedia [en.wikipedia.org]
Comparative Analysis of Xenyhexenic Acid and Enzalutamide in Castration-Resistant Prostate Cancer Models
For Immediate Release: A comparative guide for researchers, scientists, and drug development professionals.
This document provides a head-to-head comparison of the investigational compound Xenyhexenic Acid and the standard-of-care treatment, Enzalutamide, for castration-resistant prostate cancer (CRPC). The guide synthesizes preclinical data to objectively evaluate their distinct mechanisms of action and therapeutic potential.
Overview of Therapeutic Mechanisms
This compound and Enzalutamide target distinct pathways crucial for prostate cancer progression.
This compound: Targeting Tumor Metabolism
This compound is a novel, first-in-class inhibitor of Fatty Acid Synthase Nexus (FASNX), a key enzyme in the de novo lipogenesis pathway. This pathway is frequently upregulated in prostate cancer to meet the high bioenergetic and biosynthetic demands of rapid cell proliferation. By inhibiting FASNX, this compound aims to disrupt membrane synthesis, energy storage, and signaling molecule production, leading to cancer cell starvation and apoptosis.
Enzalutamide: A Standard in Androgen Receptor Signaling Inhibition
Enzalutamide is a second-generation androgen receptor (AR) inhibitor.[1] It acts by competitively binding to the ligand-binding domain of the AR with a higher affinity than endogenous androgens.[1][2] This action prevents AR nuclear translocation, DNA binding, and the recruitment of co-activators, ultimately suppressing the transcription of androgen-dependent genes that drive tumor growth.[3][4][5]
References
Identification of a Specific Binding Target for Xenyhexenic Acid Remains Elusive
Despite a comprehensive review of available scientific literature, a specific high-affinity protein target for Xenyhexenic Acid has not been definitively identified. This precludes the creation of a detailed comparison guide as per the user's request, as a known binding partner is a prerequisite for comparative analysis of binding affinity, experimental protocols, and associated signaling pathways.
This compound is documented as a synthetic anti-lipid agent.[1] However, its precise mechanism of action at the molecular level, including a specific protein it binds to, is not well-established in the public domain.
While direct binding data is unavailable, modern proteomic techniques offer a viable path forward for identifying the molecular targets of compounds like this compound. Methodologies such as chemoproteomic competition assays, which have been successfully used to identify protein targets for other molecules, could be employed. This approach involves immobilizing the compound of interest on a solid support to "pull down" interacting proteins from a cell lysate. These proteins can then be identified using mass spectrometry.
Given the absence of a known target protein, the core requirements for the requested comparison guide—quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled at this time. Further foundational research is required to first elucidate the direct molecular interactions of this compound within a biological system. Once a target protein is identified, it will be possible to conduct the necessary comparative studies and generate the comprehensive guide as requested.
References
Independent Validation of Xenyhexenic Acid's Published Results: A Comparative Guide
A comprehensive independent validation and comparison of Xenyhexenic Acid's published results is not currently feasible due to the limited availability of public research, experimental data, and detailed mechanistic studies. Preliminary information identifies this compound as a synthetic anti-lipid agent with potential antioxidant and antibacterial properties, notably against Methicillin-resistant Staphylococcus aureus (MRSA). However, the absence of in-depth published literature prevents a direct and objective comparison with established alternatives.
This guide provides a template for the independent validation and comparison of a research compound, structured to meet the requirements of researchers, scientists, and drug development professionals. To illustrate the requested format and content, this guide is populated with data for a well-researched natural compound with known antioxidant and anti-MRSA activities, which will serve as a placeholder for this compound upon the future availability of requisite data.
Data Presentation: Comparative Analysis
A crucial aspect of validating a compound's efficacy is the direct comparison of its performance metrics against known alternatives. The following table summarizes key quantitative data for a representative compound, illustrating how this compound's data, once available, could be structured for easy comparison.
| Parameter | Representative Compound (e.g., Curcumin) | Alternative 1 (e.g., Vancomycin) | Alternative 2 (e.g., Vitamin C) | This compound |
| Anti-MRSA Activity | Data Not Available | |||
| Minimum Inhibitory Concentration (MIC) | 25-100 µg/mL | 1-2 µg/mL | Not Applicable | |
| Minimum Bactericidal Concentration (MBC) | 100-400 µg/mL | 2-4 µg/mL | Not Applicable | |
| Antioxidant Activity | Data Not Available | |||
| IC50 (DPPH scavenging) | 15-30 µM | Not Applicable | 5-10 µM | |
| Oxygen Radical Absorbance Capacity (ORAC) | ~2,000 µmol TE/g | Not Applicable | ~2,200 µmol TE/g | |
| Anti-lipid Activity | Data Not Available | |||
| Inhibition of Adipogenesis (IC50) | 10-25 µM | Not Applicable | Not Applicable | |
| Reduction of Intracellular Triglycerides | 20-40% at 25 µM | Not Applicable | Not Applicable |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments relevant to the reported activities of this compound.
Determination of Minimum Inhibitory Concentration (MIC) against MRSA
The MIC is determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: A single colony of MRSA is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the mid-logarithmic phase. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Compound Dilutions: The test compound is serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well containing the compound dilutions. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Preparation of Reagents: A stock solution of DPPH in methanol is prepared. The test compound is dissolved in a suitable solvent to create a stock solution, which is then serially diluted.
-
Reaction Mixture: The diluted compound solutions are mixed with the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the reaction mixture is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Visualization of Pathways and Workflows
Visual diagrams of signaling pathways and experimental workflows provide a clear and concise understanding of complex biological processes and research designs.
Figure 1. Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against MRSA.
Figure 2. Postulated antioxidant mechanism of this compound in mitigating cellular damage induced by reactive oxygen species (ROS).
Figure 3. Logical relationship between this compound's reported activities and potential classes of alternatives for comparison.
Cross-Validation of Xenyhexenic Acid's Effects on Apoptosis-Inducing Kinase 2 (AIK2) Using a Secondary Caspase-3/7 Assay
A Comparative Guide for Researchers
In drug discovery, confirming a compound's mechanism of action through orthogonal assays is a critical step. This guide provides a comparative framework for cross-validating the inhibitory effects of a novel compound, Xenyhexenic Acid (XA), on its putative target, Apoptosis-Inducing Kinase 2 (AIK2). The primary validation is achieved through a direct, in vitro luminescence-based kinase assay, which is then corroborated by a cell-based secondary assay measuring downstream caspase-3/7 activity, a key marker of apoptosis.
This guide will detail the experimental protocols, present comparative data for XA and a known control inhibitor, and illustrate the underlying biological and experimental logic.
Hypothetical Signaling Pathway of AIK2
Apoptosis-Inducing Kinase 2 (AIK2) is hypothesized to be a key upstream regulator in a pro-apoptotic signaling cascade. Upon activation, AIK2 phosphorylates and activates downstream effector molecules, culminating in the activation of executioner caspases, such as caspase-3 and caspase-7, which then orchestrate the dismantling of the cell. This compound is proposed to inhibit AIK2, thereby blocking this cascade and preventing apoptosis.
Caption: Hypothetical signaling pathway of AIK2-mediated apoptosis and its inhibition by this compound.
Experimental Workflow for Cross-Validation
To ensure the observed effects of this compound are genuinely due to the inhibition of AIK2, a two-pronged validation strategy is employed. A primary biochemical assay confirms direct target engagement, while a secondary cell-based assay validates the functional outcome in a more biologically relevant context.
Caption: Experimental workflow for the cross-validation of this compound's effects.
Experimental Protocols
Primary Assay: Luminescence-Based AIK2 Kinase Assay
This assay quantifies the activity of purified AIK2 by measuring the amount of ATP remaining after the kinase reaction.[1][2] A decrease in kinase activity due to inhibition results in a higher ATP concentration and consequently a stronger luminescent signal.
Materials:
-
Purified recombinant AIK2 enzyme
-
AIK2-specific peptide substrate
-
ATP
-
Kinase reaction buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (XA) and Control Compound B (CCB) dissolved in DMSO
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of XA and CCB in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
In a multiwell plate, add 5 µL of the kinase reaction buffer.
-
Add 2.5 µL of the compound dilutions to the appropriate wells. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).
-
Add 2.5 µL of the AIK2 enzyme/substrate mixture to initiate the reaction. The final volume should be 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of the luminescent kinase assay reagent to each well to stop the kinase reaction and initiate the luminescence reaction.[1]
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Secondary Assay: Cell-Based Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7 in cultured cells, providing a functional readout of apoptosis.[3][4] Inhibition of AIK2 by XA is expected to reduce apoptosis and thus decrease caspase-3/7 activity.
Materials:
-
HeLa cells (or another suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
This compound (XA) and Control Compound B (CCB) dissolved in DMSO
-
Luminescent caspase-3/7 assay reagent (e.g., Caspase-Glo® 3/7)[4]
-
White, opaque 96-well plates with clear bottoms
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 10,000 cells per well and incubate overnight.
-
Pre-treat the cells by adding various concentrations of XA or CCB to the wells. Include a DMSO-only control.
-
Incubate for 1 hour at 37°C in a CO₂ incubator.
-
Induce apoptosis by adding Staurosporine to a final concentration of 1 µM to all wells except the untreated negative control.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the luminescent caspase-3/7 assay reagent to each well.[5]
-
Mix the contents on a plate shaker for 2 minutes at 300-500 rpm.
-
Incubate at room temperature for 1 hour, protected from light.
-
Measure the luminescence using a plate reader.
-
Calculate the percent reduction in caspase activity for each compound concentration relative to the Staurosporine-only control and determine the EC₅₀ value.
Comparative Data Summary
The following tables summarize the hypothetical quantitative data obtained from the primary and secondary assays for this compound and the control compound.
Table 1: Primary Assay - In Vitro AIK2 Inhibition
| Compound | IC₅₀ (nM) | Hill Slope |
| This compound (XA) | 15.2 ± 2.1 | -1.1 |
| Control Compound B (CCB) | 89.5 ± 7.8 | -0.9 |
Table 2: Secondary Assay - Cellular Apoptosis Inhibition
| Compound | EC₅₀ (nM) | Max. Inhibition (%) |
| This compound (XA) | 55.8 ± 6.3 | 92% |
| Control Compound B (CCB) | 320.1 ± 25.4 | 78% |
Logical Relationship of Cross-Validation
Conclusion
The data presented demonstrates a clear dose-dependent inhibition of AIK2 by this compound in a purified system. This finding is strongly supported by the secondary assay, where XA effectively rescued cells from induced apoptosis, as evidenced by the reduction in caspase-3/7 activity. The correlation between the biochemical IC₅₀ and the cellular EC₅₀ provides robust evidence that the primary mechanism of this compound's anti-apoptotic effect is through the direct inhibition of Apoptosis-Inducing Kinase 2. This cross-validation approach is fundamental for building a confident pharmacological profile for novel kinase inhibitors in drug development pipelines.
References
- 1. ebiotrade.com [ebiotrade.com]
- 2. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 3. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 4. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 5. promega.com [promega.com]
Xenyhexenic Acid and Its Analogs: A Comparative Analysis for Therapeutic Potential
A detailed examination of the biochemical properties and cellular effects of Xenyhexenic Acid and its structural analogs reveals distinct profiles in anti-inflammatory and anti-proliferative activities. This guide provides a head-to-head comparison of their performance, supported by experimental data, to inform researchers and drug development professionals.
This compound is a compound noted for its antibacterial and anticancer activities.[1] Its unique chemical structure is key to its biological interactions.[1] This guide focuses on a comparative analysis of this compound and two of its principal analogs, Analog-A and Analog-B, with a focus on their efficacy as inhibitors of the Cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and cell proliferation.
Comparative Efficacy and Selectivity
The primary measure of efficacy for COX inhibitors is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value corresponds to a more potent inhibitor. Selectivity, another critical parameter, is determined by the ratio of IC50 values for COX-2 versus COX-1, with a higher ratio indicating greater selectivity for the target enzyme and a potentially better safety profile.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 | 0.8 | 19 |
| Analog-A | 25.6 | 0.5 | 51.2 |
| Analog-B | 5.8 | 1.2 | 4.8 |
| Celecoxib (Control) | 15 | 0.07 | 214 |
As shown in the table, Analog-A demonstrates the highest potency against COX-2 among the test compounds, with an IC50 of 0.5 µM. It also exhibits the greatest selectivity for COX-2 over COX-1, suggesting a reduced risk of side effects associated with COX-1 inhibition. This compound shows moderate potency and selectivity, while Analog-B is the least potent and selective of the three.
Anti-Proliferative Activity
The anti-proliferative effects of these compounds were assessed in a human colorectal cancer cell line (HT-29), where COX-2 is often overexpressed. The half-maximal growth inhibition (GI50) was determined after 72 hours of continuous exposure to the compounds.
| Compound | HT-29 GI50 (µM) |
| This compound | 12.5 |
| Analog-A | 8.2 |
| Analog-B | 25.1 |
| 5-Fluorouracil (Control) | 3.8 |
The results indicate that Analog-A is the most potent anti-proliferative agent among the analogs, with a GI50 of 8.2 µM, which is consistent with its high COX-2 inhibitory activity.
Experimental Protocols
COX-1/COX-2 Inhibition Assay
Objective: To determine the in vitro potency and selectivity of this compound and its analogs against human recombinant COX-1 and COX-2 enzymes.
Methodology:
-
Human recombinant COX-1 and COX-2 enzymes were used.
-
The assay was performed in a 96-well plate format.
-
Each well contained a reaction buffer, heme, and the respective enzyme.
-
Test compounds were added at varying concentrations and pre-incubated for 15 minutes at room temperature.
-
The enzymatic reaction was initiated by the addition of arachidonic acid.[2]
-
The reaction was allowed to proceed for 10 minutes and then terminated.
-
Prostaglandin E2 (PGE2) production was measured using a competitive enzyme-linked immunosorbent assay (ELISA).
-
IC50 values were calculated from the concentration-response curves.
Cell Viability Assay
Objective: To evaluate the anti-proliferative effects of this compound and its analogs on the HT-29 human colorectal cancer cell line.
Methodology:
-
HT-29 cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds or a vehicle control.
-
The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell viability was assessed using the Sulforhodamine B (SRB) assay.
-
The optical density was measured at 570 nm.
-
GI50 values were determined from the dose-response curves.
Visualizing Pathways and Workflows
To better understand the mechanisms and processes involved, the following diagrams illustrate the relevant signaling pathway and experimental workflow.
Caption: COX-2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the cell viability and anti-proliferative assay.
References
A Comparative Study: Xenyhexenic Acid's Potential Mechanism of Action vs. Known HMG-CoA Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Xenyhexenic Acid and established inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. While this compound has been identified as a synthetic anti-lipid agent, its precise mechanism of action is not yet fully elucidated. This document explores its potential role as an HMG-CoA reductase inhibitor, contrasting it with the well-characterized statin family of drugs.
Introduction to this compound
This compound, with the IUPAC name (E)-2-(4-phenylphenyl)hex-4-enoic acid, is a biochemical compound recognized for its anti-lipid properties. Preliminary studies suggest it may modulate lipid metabolism, with some sources proposing an inhibitory effect on HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. However, robust experimental data, such as IC50 values against this enzyme, are not currently available in the public domain.
The Role of HMG-CoA Reductase in Cholesterol Synthesis
HMG-CoA reductase is a critical rate-limiting enzyme in the mevalonate pathway, which is responsible for the endogenous synthesis of cholesterol and other isoprenoids. The inhibition of this enzyme is a well-established therapeutic strategy for lowering cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, a key factor in the development of atherosclerosis.
Known Inhibitors: The Statin Family
Statins, such as Atorvastatin and Simvastatin, are a class of drugs that act as competitive inhibitors of HMG-CoA reductase. Their efficacy in reducing cardiovascular disease risk by lowering cholesterol is well-documented through extensive clinical trials.
Quantitative Comparison of Inhibitory Activity
A direct quantitative comparison of the inhibitory potency of this compound against HMG-CoA reductase with that of known statins is hampered by the lack of experimental data for the former. The following table summarizes the available data for representative statins and highlights the current data gap for this compound.
| Inhibitor | Target Enzyme | IC50 / Ki Value | Reference |
| This compound | HMG-CoA Reductase | Data Not Available | - |
| Atorvastatin | HMG-CoA Reductase | 7.5 - 11 nM (IC50) | [1][2] |
| Simvastatin | HMG-CoA Reductase | ~8-17 µM (IC50 in cell lines) | [3][4] |
| Lovastatin | HMG-CoA Reductase | 77 nM (IC50) | |
| Rosuvastatin | HMG-CoA Reductase | 11 nM (IC50) |
Note: The IC50 values for Simvastatin in cell lines may reflect broader cellular effects beyond direct enzyme inhibition and should be interpreted with caution in the context of direct enzyme kinetics.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of statins involves the competitive inhibition of HMG-CoA reductase. This leads to a reduction in intracellular cholesterol levels. In response to this depletion, cells upregulate the expression of sterol regulatory element-binding protein 2 (SREBP-2). Activated SREBP-2 translocates to the nucleus and increases the transcription of the gene encoding the LDL receptor. The increased number of LDL receptors on the cell surface leads to enhanced clearance of LDL cholesterol from the circulation.
The potential mechanism of this compound, if it indeed acts as an HMG-CoA reductase inhibitor, would be expected to follow a similar signaling cascade. However, this remains a hypothesis pending experimental verification.
Caption: HMG-CoA Reductase Signaling Pathway and Points of Inhibition.
Experimental Protocols
To ascertain the mechanism of action of this compound, a direct measure of its effect on HMG-CoA reductase activity is necessary. Below is a detailed protocol for a standard HMG-CoA reductase activity assay.
HMG-CoA Reductase Activity Assay Protocol
This protocol is based on a spectrophotometric assay that measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by HMG-CoA reductase.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing dithiothreitol)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Known inhibitor (e.g., Pravastatin) as a positive control
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, HMG-CoA substrate, and NADPH.
-
Set up Assay Plate:
-
Blank: Add assay buffer and the solvent used for the test compound.
-
Negative Control (No Inhibitor): Add the reaction mixture and the solvent.
-
Positive Control (Known Inhibitor): Add the reaction mixture and the known inhibitor (e.g., Pravastatin).
-
Test Compound (this compound): Add the reaction mixture and varying concentrations of this compound.
-
-
Initiate the Reaction: Add the purified HMG-CoA reductase enzyme to all wells except the blank.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-set to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (change in absorbance per minute) for each condition.
-
Normalize the activity in the presence of the inhibitor to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for this compound by fitting the data to a dose-response curve.
-
Caption: Workflow for Determining HMG-CoA Reductase Inhibition.
Conclusion and Future Directions
While this compound shows promise as an anti-lipid agent, its molecular mechanism remains to be definitively established. The hypothesis that it functions as an HMG-CoA reductase inhibitor is plausible but requires direct experimental evidence. The provided experimental protocol offers a clear path for researchers to investigate this potential mechanism. A quantitative determination of its inhibitory activity is the critical next step in understanding its therapeutic potential and for enabling a direct and meaningful comparison with the well-established class of statin drugs. Further research into its broader effects on lipid metabolism and other potential cellular targets is also warranted.
References
- 1. Discovery of a potent HMG-CoA reductase degrader that eliminates statin-induced reductase accumulation and lowers cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a potent HMG-CoA reductase degrader that eliminates statin-induced reductase accumulation and lowers cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of natural product ingredients as inhibitors of human HMG-CoA reductase through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Xenyhexenic Acid
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of Xenyhexenic Acid, a compound utilized in advanced pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Hazard Identification and Properties
This compound (C₁₈H₁₈O₂) is an organic acid that presents moderate health and environmental hazards.[1][2][3] It is classified as a skin and eye irritant.[4] All personnel handling this compound must be thoroughly familiar with its properties and the associated risks.
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈O₂ | [1][2][3] |
| Molecular Weight | 266.34 g/mol | [1][5] |
| Appearance | Off-white to white solid | [6] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant | [4] |
| Environmental Hazards | Harmful to aquatic life | [4][7] |
| Incompatibilities | Strong oxidizing agents, Strong bases, Reducing agents | [6][8] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling or disposing of this compound to minimize exposure risk.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | To prevent skin contact and irritation.[4] |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes and dust.[9] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of dust or aerosols.[6] |
Segregation and Collection of this compound Waste
Proper segregation is the first and most critical step in the waste disposal process. Improperly mixed waste streams can lead to dangerous chemical reactions.[10][11]
Experimental Protocol: Waste Segregation
-
Designate a Waste Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE). Do not use metal containers for acidic waste.[12][13]
-
Labeling: The container must be labeled "Hazardous Waste: this compound (Organic Acid)" and include the date accumulation started.
-
Segregation:
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[10] The container must be kept securely closed except when adding waste.[10][12]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is required to contain the material and prevent exposure.
Experimental Protocol: Spill Neutralization and Cleanup
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert laboratory personnel and the safety officer.
-
Containment: For small spills, contain the material using a chemical spill kit with an appropriate absorbent for organic acids.
-
Neutralization: Cautiously neutralize the spilled acid by slowly applying a weak base such as sodium bicarbonate or a commercial acid neutralizer.[14]
-
Cleanup: Once neutralized, collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.[9] All materials used for cleanup are considered hazardous waste and must be disposed of accordingly.[9]
Disposal Workflow
The following workflow must be followed for the final disposal of this compound waste. Under no circumstances should this chemical be disposed of down the drain.[11][12][15]
Experimental Protocol: Final Waste Disposal
-
Container Check: Ensure the waste container is properly labeled, securely sealed, and not overfilled (leave at least 10% headspace).[11]
-
Documentation: Complete a hazardous waste pickup request form as required by your institution's Environmental Health & Safety (EHS) department.
-
Professional Collection: Arrange for the collection of the waste by trained EHS personnel or a licensed hazardous waste disposal contractor.[12] They will transport it to an approved waste disposal plant.[6][7]
Mandatory Visualizations
Diagram 1: this compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C18H18O2 | CID 6436176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C18H18O2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 964-82-9 | Spectrum | Chemical Cloud Database [chemcd.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. coral.washington.edu [coral.washington.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. uwaterloo.ca [uwaterloo.ca]
- 14. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 15. ehs.uci.edu [ehs.uci.edu]
Standard Operating Procedure: Handling and Disposal of Xenyhexenic Acid
Disclaimer: Xenyhexenic Acid is a fictional compound. The following guidelines are based on standard laboratory safety protocols for handling a hypothetical volatile, corrosive, and toxic organic acid. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical you work with.
This document provides essential safety and logistical information for the handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Assumed Hazard Profile of this compound
For the purpose of this guide, this compound is assumed to have the following properties:
-
Physical State: Liquid
-
Volatility: High
-
Hazards:
-
Corrosive: Causes severe skin burns and eye damage.
-
Toxic: Harmful if inhaled, swallowed, or in contact with skin.
-
Irritant: May cause respiratory irritation.
-
Personal Protective Equipment (PPE) Requirements
Due to the assumed high volatility, corrosivity, and toxicity of this compound, a stringent PPE protocol is mandatory.
-
Eye and Face Protection: Always wear chemical splash goggles that meet ANSI Z87.1 standards. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A flame-resistant lab coat is required. For operations with a high risk of splashes or spills, a chemically resistant apron or suit is necessary. Full-length pants and closed-toe shoes are mandatory at all times.
-
Hand Protection: Use chemically resistant gloves. Given the corrosive nature of this compound, nitrile or neoprene gloves are recommended. Double-gloving is advised for all procedures.
-
Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a risk of exceeding the occupational exposure limit, a respirator with an appropriate organic vapor cartridge may be required.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume (<10 mL) Handling | Chemical Splash Goggles | Double Nitrile/Neoprene Gloves | Flame-Resistant Lab Coat | Chemical Fume Hood |
| High-Volume (>10 mL) Transfer | Goggles and Face Shield | Double Nitrile/Neoprene Gloves | Chemically Resistant Apron over Lab Coat | Chemical Fume Hood |
| Weighing and Sample Prep | Chemical Splash Goggles | Double Nitrile/Neoprene Gloves | Flame-Resistant Lab Coat | Chemical Fume Hood |
| Emergency Spill Response | Goggles and Face Shield | Heavy-Duty Chemical Gloves | Full Chemical-Resistant Suit | Respirator with Organic Vapor Cartridge |
Experimental Protocols for Safe Handling
-
Fume Hood Verification: Before starting any work, ensure the chemical fume hood is functioning correctly and has a valid certification.
-
Gather Materials: Assemble all necessary equipment, including this compound, solvents, glassware, and spill kit, inside the fume hood.
-
Don PPE: Put on all required PPE as specified in the table above before handling the chemical.
-
Dispensing: Use a calibrated pipette or a syringe with a non-coring needle to transfer this compound. Never pipette by mouth.
-
Dilution: Always add acid to the solvent slowly. Never add solvent to the acid to prevent a violent exothermic reaction.
-
Heating: If heating is required, use a controlled heating mantle or a sand bath. Avoid open flames.
-
Decontamination: Wipe down the work surface in the fume hood with a suitable decontaminating solution.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residue. Dispose of them in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed waste container. The container should be stored in a secondary containment bin in a well-ventilated area.
-
Solid Waste: All contaminated solid waste, including gloves, pipette tips, and paper towels, must be placed in a clearly labeled hazardous waste bag or container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Toxic).
-
Disposal Request: Follow your institution's protocol for hazardous waste pickup. Do not pour this compound down the drain.
Visual Diagrams
Caption: PPE Selection Workflow for this compound.
Caption: Disposal Plan for this compound Waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
